molecular formula C9H12BrN B183233 N-Ethyl-4-bromobenzylamine CAS No. 856795-95-4

N-Ethyl-4-bromobenzylamine

Cat. No.: B183233
CAS No.: 856795-95-4
M. Wt: 214.1 g/mol
InChI Key: RVGAYUIZZCACIV-UHFFFAOYSA-N
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Description

N-Ethyl-4-bromobenzylamine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGAYUIZZCACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405874
Record name N-ETHYL-4-BROMOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856795-95-4
Record name N-ETHYL-4-BROMOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Ethyl-4-bromobenzylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of N-Ethyl-4-bromobenzylamine, a compound of interest in synthetic chemistry and drug discovery. This document summarizes its known physicochemical properties, provides insights into its synthesis, and includes relevant safety information.

Chemical Properties and Structure

This compound is a substituted benzylamine derivative. Its core structure consists of a bromine atom at the para position of the benzene ring, which is attached to a methylene group further bonded to an ethylamino group.

Physicochemical Properties
PropertyValueCitation(s)
Molecular Formula C₉H₁₂BrN[1][2]
Molecular Weight 214.10 g/mol [1][2]
Physical Form Liquid
CAS Number 856795-95-4[1]
IUPAC Name N-(4-bromobenzyl)ethanamine
SMILES String CCNCC1=CC=C(C=C1)Br[1][2]
InChI Key RVGAYUIZZCACIV-UHFFFAOYSA-N
Purity ≥97%[1]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[1][2]
Boiling Point No data available[2]
Melting Point No data available
Solubility No data available
Structural Representation

The chemical structure of this compound can be visualized as follows:

Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, its synthesis can be achieved through common organic chemistry reactions such as reductive amination or N-alkylation. Below is a representative protocol for the synthesis of a structurally similar compound, which can be adapted by a skilled chemist.

Representative Synthesis via Reductive Amination

A plausible and widely used method for the synthesis of this compound is the reductive amination of 4-bromobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine, followed by its reduction to the corresponding amine.

Materials:

  • 4-Bromobenzaldehyde

  • Ethylamine (e.g., 2.0 M solution in THF or as a salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Glacial Acetic Acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Diethyl ether for extraction

Procedure:

  • Imine Formation: To a solution of 4-bromobenzaldehyde (1.0 equivalent) in an anhydrous solvent, add ethylamine (1.2-1.5 equivalents). If using an amine salt, a mild base may be required for in-situ free-basing. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 30-60 minutes.

  • Reduction: The reaction mixture is then cooled in an ice bath, and the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification start Dissolve 4-bromobenzaldehyde in anhydrous solvent add_amine Add ethylamine start->add_amine stir Stir at room temperature (30-60 min) add_amine->stir cool Cool in ice bath stir->cool add_reductant Add reducing agent (e.g., NaBH(OAc)3) cool->add_reductant react Stir overnight at room temperature add_reductant->react quench Quench with NaHCO3 soln. react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end This compound purify->end

Experimental workflow for reductive amination.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

GHS Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This technical guide provides a summary of the available information on this compound. While there is a lack of publicly available experimental data for some of its physical properties, its chemical structure and identity are well-defined. The provided representative synthesis protocol offers a reliable method for its preparation in a laboratory setting. Researchers and scientists are advised to adhere to the safety guidelines when handling this compound.

References

An In-Depth Technical Guide to the Synthesis of (4-bromophenyl)-N-ethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (4-bromophenyl)-N-ethylmethanamine, a key intermediate in various research and development applications. The document details two core synthetic strategies: reductive amination and N-alkylation, offering granular experimental protocols and comparative data to inform laboratory practice and process optimization.

Core Synthesis Pathways

Two principal routes for the synthesis of (4-bromophenyl)-N-ethylmethanamine have been identified and are detailed below:

  • Reductive Amination of 4-bromobenzaldehyde with Ethylamine: This one-pot reaction involves the formation of an imine intermediate from 4-bromobenzaldehyde and ethylamine, which is subsequently reduced in situ to the target secondary amine. This method is often favored for its efficiency and atom economy.

  • N-alkylation of 4-bromobenzylamine with an Ethylating Agent: This pathway involves the direct alkylation of the primary amine, 4-bromobenzylamine, with an ethyl halide (e.g., ethyl bromide or iodide). This is a classical approach to amine synthesis, relying on the nucleophilicity of the amine to displace a leaving group.

The logical relationship and workflow for these pathways are illustrated in the diagram below.

SynthesisPathways Synthesis Pathways for (4-bromophenyl)-N-ethylmethanamine cluster_0 Pathway 1: Reductive Amination cluster_1 Pathway 2: N-Alkylation 4-bromobenzaldehyde 4-bromobenzaldehyde Imine Intermediate Imine Intermediate 4-bromobenzaldehyde->Imine Intermediate Condensation Ethylamine Ethylamine Ethylamine->Imine Intermediate Condensation Product_RA (4-bromophenyl)-N-ethylmethanamine Imine Intermediate->Product_RA Reduction Reducing Agent Reducing Agent Reducing Agent->Product_RA Reduction 4-bromobenzylamine 4-bromobenzylamine Product_NA (4-bromophenyl)-N-ethylmethanamine 4-bromobenzylamine->Product_NA Nucleophilic Substitution Ethyl Halide Ethyl Halide Ethyl Halide->Product_NA Nucleophilic Substitution Base Base Base->Product_NA Nucleophilic Substitution

Figure 1: Overview of the two primary synthesis pathways for (4-bromophenyl)-N-ethylmethanamine.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthesis pathway, based on typical literature values and analogous reactions.

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Starting Material (Pathway 1) 4-bromobenzaldehydeC₇H₅BrO185.02
Starting Material (Pathway 2) 4-bromobenzylamineC₇H₈BrN186.05
Reagent EthylamineC₂H₇N45.08
Reagent Ethyl BromideC₂H₅Br108.97
Product (4-bromophenyl)-N-ethylmethanamineC₉H₁₂BrN214.10

Table 2: Comparison of Synthesis Pathways

ParameterPathway 1: Reductive AminationPathway 2: N-Alkylation
Typical Yield 85-95%[1][2]70-85%[3]
Reaction Time 2-12 hours4-24 hours
Key Reagents 4-bromobenzaldehyde, ethylamine, reducing agent (e.g., NaBH₄, NaBH(OAc)₃)4-bromobenzylamine, ethyl bromide, base (e.g., K₂CO₃, Et₃N)
Advantages High yield, one-pot procedure, good atom economy.Readily available starting materials, straightforward procedure.
Disadvantages Requires careful control of reducing agent addition.Potential for over-alkylation to form tertiary amine, requires a base.

Experimental Protocols

Detailed experimental methodologies for each synthesis pathway are provided below.

Pathway 1: Reductive Amination of 4-bromobenzaldehyde with Ethylamine

This protocol is adapted from general procedures for reductive amination.[4]

Materials:

  • 4-bromobenzaldehyde (1.0 eq)

  • Ethylamine (2.0 M solution in THF or MeOH, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-bromobenzaldehyde in the chosen solvent (DCM or DCE), add the ethylamine solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow:

ReductiveAminationWorkflow Start Start Dissolve 4-bromobenzaldehyde Dissolve 4-bromobenzaldehyde Start->Dissolve 4-bromobenzaldehyde Add Ethylamine Add Ethylamine Dissolve 4-bromobenzaldehyde->Add Ethylamine Stir (Imine Formation) Stir (Imine Formation) Add Ethylamine->Stir (Imine Formation) Add NaBH(OAc)3 Add NaBH(OAc)3 Stir (Imine Formation)->Add NaBH(OAc)3 Monitor Reaction Monitor Reaction Add NaBH(OAc)3->Monitor Reaction Quench with NaHCO3 Quench with NaHCO3 Monitor Reaction->Quench with NaHCO3 Workup and Extraction Workup and Extraction Quench with NaHCO3->Workup and Extraction Purification Purification Workup and Extraction->Purification End End Purification->End

Figure 2: Experimental workflow for the reductive amination pathway.

Pathway 2: N-alkylation of 4-bromobenzylamine with Ethyl Bromide

This protocol is based on general N-alkylation procedures for primary amines.[3]

Materials:

  • 4-bromobenzylamine (1.0 eq)

  • Ethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromobenzylamine in the chosen solvent (ACN or DMF), add the base (K₂CO₃ or Et₃N).

  • Add ethyl bromide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow:

NAlkylationWorkflow Start Start Dissolve 4-bromobenzylamine Dissolve 4-bromobenzylamine Start->Dissolve 4-bromobenzylamine Add Base Add Base Dissolve 4-bromobenzylamine->Add Base Add Ethyl Bromide Add Ethyl Bromide Add Base->Add Ethyl Bromide Heat and Stir Heat and Stir Add Ethyl Bromide->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Cool and Filter Cool and Filter Monitor Reaction->Cool and Filter Workup and Extraction Workup and Extraction Cool and Filter->Workup and Extraction Purification Purification Workup and Extraction->Purification End End Purification->End

Figure 3: Experimental workflow for the N-alkylation pathway.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for (4-bromophenyl)-N-ethylmethanamine

Technique Expected Signals/Peaks
¹H NMR δ ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.7 (s, 2H, Ar-CH₂-N), ~2.6 (q, 2H, N-CH₂-CH₃), ~1.1 (t, 3H, N-CH₂-CH₃), ~1.5 (br s, 1H, N-H). Chemical shifts are referenced to TMS in CDCl₃.[5]
IR (Infrared) Spectroscopy ~3300-3400 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1490 cm⁻¹ (Ar C=C stretch), ~1010 cm⁻¹ (C-Br stretch).[6][7]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 213/215 (due to ⁷⁹Br/⁸¹Br isotopes). A significant fragment would be the benzylic cleavage to give the 4-bromobenzyl cation at m/z 169/171.[8][9]

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of (4-bromophenyl)-N-ethylmethanamine. The reductive amination route generally offers higher yields and a more streamlined workflow, while the N-alkylation pathway provides a classic and effective alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for researchers and chemists in the successful synthesis of this important chemical intermediate.

References

N-Ethyl-4-bromobenzylamine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 856795-95-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-bromobenzylamine is a substituted benzylamine that serves as a crucial intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its molecular structure, featuring a reactive bromine atom on the phenyl ring and a secondary amine, makes it a versatile building block for the construction of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel drug candidates.

Physicochemical and Computed Properties

This compound is a liquid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C.[1][2][3][4] A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 856795-95-4[1][2][3][4]
Molecular Formula C₉H₁₂BrN[1][2][3][4]
Molecular Weight 214.10 g/mol [2][3][4]
Physical Form Liquid[1]
Purity ≥97%[1][2]
SMILES CCNCC1=CC=C(C=C1)Br[2]
InChI Key RVGAYUIZZCACIV-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 12.03 Ų[2]
logP (calculated) 2.5586[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 3[2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1][2][3][4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Two common and effective routes are Direct Alkylation and Reductive Amination .

Experimental Protocol 1: Synthesis via Direct Alkylation

This method involves the nucleophilic substitution of a 4-bromobenzyl halide with ethylamine.

Reaction Scheme:

4-bromobenzyl bromide + CH₃CH₂NH₂ → this compound + HBr

Materials:

  • 4-bromobenzyl bromide

  • Ethylamine (in a suitable solvent, e.g., THF or as a gas)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide in the chosen anhydrous solvent.

  • Add the non-nucleophilic base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of ethylamine to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to yield this compound.

Experimental Protocol 2: Synthesis via Reductive Amination

This approach involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product.

Reaction Scheme:

4-bromobenzaldehyde + CH₃CH₂NH₂ → [Intermediate Iminium Ion] --(Reducing Agent)--> this compound

Materials:

  • 4-bromobenzaldehyde

  • Ethylamine

  • A reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

  • An acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve 4-bromobenzaldehyde in the chosen solvent in a round-bottom flask.

  • Add ethylamine to the solution (and the acid catalyst, if used).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add the reducing agent to the mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for an additional 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any remaining reducing agent with a dilute acid (e.g., 1M HCl).

  • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain pure this compound.

G General Synthesis Workflow for this compound cluster_0 Direct Alkylation cluster_1 Reductive Amination start_da 4-bromobenzyl bromide + Ethylamine react_da Nucleophilic Substitution (Base, Solvent) start_da->react_da product_da This compound react_da->product_da purification Final Product product_da->purification Purification (Chromatography) start_ra 4-bromobenzaldehyde + Ethylamine imine Imine Formation start_ra->imine reduction Reduction (e.g., NaBH4) imine->reduction product_ra This compound reduction->product_ra product_ra->purification

Caption: Synthetic routes to this compound.

Applications in Drug Discovery and Development

While this compound is primarily a chemical intermediate, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a scaffold in drug discovery. The 4-bromophenyl group, in particular, is a key feature in several compounds with demonstrated anticancer activity.[3][5]

Role as a Precursor for Anticancer Agents

Research has shown that molecules containing a 4-bromophenyl moiety can exhibit potent anticancer effects. For instance, certain N-aryl-1,3,4-oxadiazol-2-amine analogues with a bromophenyl group have been identified as having significant activity against various cancer cell lines, including melanoma, leukemia, and breast cancer.[5] The bromine atom can participate in halogen bonding, which can be crucial for ligand-receptor interactions, and it also provides a site for further chemical modification through cross-coupling reactions.

This compound can serve as a starting material for the synthesis of more complex molecules that could potentially target key pathways in cancer progression. The secondary amine allows for the introduction of various side chains and heterocyclic systems, while the bromo-substituent can be used to build molecular complexity via reactions like Suzuki or Buchwald-Hartwig couplings.

G Drug Discovery Workflow from this compound start This compound synthesis Chemical Synthesis (e.g., Cross-coupling, Amidation) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (e.g., Cancer Cell Lines) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A potential drug discovery pipeline.

Hypothetical Target Pathway: Inhibition of Cancer Cell Proliferation

Given the anticancer activity of related brominated compounds, it is plausible that derivatives of this compound could be designed to inhibit signaling pathways that are dysregulated in cancer. For example, they could be developed into inhibitors of protein kinases or other enzymes that drive cell cycle progression and proliferation.

The diagram below illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a critical signaling pathway involved in cancer cell growth.

G Hypothetical Inhibition of a Cancer Proliferation Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pathway Signaling Cascade (e.g., MAPK/ERK) receptor->pathway proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis drug Drug Candidate (Derived from This compound) drug->pathway Inhibition

Caption: A potential mechanism of action for derived compounds.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of complex molecules. While direct biological activity data for this specific compound is limited, the prevalence of its structural motifs in known anticancer agents highlights its promise as a scaffold for the creation of novel therapeutics. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal chemistry.

References

N-Ethyl-4-bromobenzylamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-bromobenzylamine is a valuable bifunctional building block in organic synthesis, offering both a nucleophilic secondary amine and a reactive aryl bromide moiety. This unique combination allows for its strategic incorporation into a wide array of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the bromine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Chemical Properties and Physical Data

This compound is a substituted benzylamine with the chemical formula C₉H₁₂BrN. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 856795-95-4
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
Appearance Liquid
Purity Typically ≥97%
Storage Store in a dark place under an inert atmosphere at 2-8°C.
SMILES CCNCc1ccc(Br)cc1
InChI Key RVGAYUIZZCACIV-UHFFFAOYSA-N

Data sourced from commercial suppliers.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary methodologies: reductive amination of 4-bromobenzaldehyde and direct alkylation of ethylamine with a 4-bromobenzyl halide. Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired scale.

Reductive Amination

Reductive amination is a highly effective one-pot method for the synthesis of this compound. This process involves the initial formation of an imine from 4-bromobenzaldehyde and ethylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its mildness and selectivity for imines over aldehydes.

G 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine Intermediate + Ethylamine Ethylamine Ethylamine This compound This compound Imine Intermediate->this compound [H] (e.g., NaBH(OAc)₃)

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde with Ethylamine

This protocol is adapted from a similar synthesis of N-ethyl-4-methoxybenzylamine and may require optimization.[1]

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane or dichloromethane, add ethylamine (1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Add glacial acetic acid (1.5 eq.) to the mixture. Stir the reaction at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data (Analogous Reaction):

Starting MaterialProductYieldReference
AnisaldehydeN-Ethyl-4-methoxybenzylamine59%[1]
Direct Alkylation

Direct alkylation provides a straightforward route to this compound via a nucleophilic substitution reaction between 4-bromobenzyl bromide and ethylamine. A base, such as potassium carbonate, is typically employed to neutralize the hydrobromic acid byproduct. To minimize the potential for over-alkylation to the tertiary amine, it is advantageous to use an excess of ethylamine.[2]

G 4-Bromobenzyl Bromide 4-Bromobenzyl Bromide This compound This compound 4-Bromobenzyl Bromide->this compound + Ethylamine (excess) + Base (e.g., K₂CO₃) Ethylamine Ethylamine

Experimental Protocol: Alkylation of 4-Bromobenzyl Bromide with Ethylamine

This protocol is based on general procedures for amine alkylation and may require optimization.

  • Reaction Setup: To a stirred solution of a large excess of ethylamine in a suitable solvent like tetrahydrofuran (THF) or acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkyl Halide: Add a solution of 4-bromobenzyl bromide (1.0 eq.) in the same solvent dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove excess ethylamine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal transformations. The secondary amine can act as a nucleophile or be further functionalized, while the aryl bromide is an excellent handle for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.[3]

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide of this compound and an organoboron reagent, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals.

G This compound This compound Coupled Product Coupled Product This compound->Coupled Product + Organoboron Reagent + Pd Catalyst, Base Organoboron Reagent Organoboron Reagent

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[4][5] In the context of this compound, this reaction would typically involve a derivative where the secondary amine is protected, allowing the aryl bromide to react with another amine. Alternatively, the secondary amine of this compound can be used as the nucleophile to couple with a different aryl halide.

G This compound (Protected) This compound (Protected) Coupled Product Coupled Product This compound (Protected)->Coupled Product + Amine + Pd Catalyst, Base Amine Amine

General Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the protected this compound derivative (1.0 eq.), the amine coupling partner (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Heat the reaction mixture, typically between 80 and 110°C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched, and the product is extracted. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Role as a Precursor for Pharmaceutical Intermediates

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The ethylamino and bromophenyl groups can be sequentially modified to build up molecular complexity, leading to the generation of diverse libraries of compounds for drug discovery screening.

Conclusion

This compound is a highly adaptable and valuable building block for organic synthesis. Its dual functionality allows for straightforward introduction of a substituted benzylamine moiety and provides a reactive handle for sophisticated cross-coupling reactions. The synthetic routes of reductive amination and direct alkylation offer accessible methods for its preparation. The ability to participate in key bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidifies its importance for researchers and professionals in the field of drug development and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of synthetic applications.

References

Potential applications of N-Ethyl-4-bromobenzylamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-bromobenzylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most notably, the applications of this scaffold in drug discovery and development. The core of this guide focuses on the neurotoxic derivative, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4), a potent and selective neurotoxin for noradrenergic neurons. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its synthesis and biological evaluation, and visualizes its signaling pathway and relevant experimental workflows.

Introduction

This compound serves as a versatile synthetic intermediate in the generation of novel bioactive molecules. The presence of a bromine atom on the phenyl ring allows for further structural modifications through various cross-coupling reactions, while the secondary amine provides a point for functionalization to modulate physicochemical and pharmacological properties. A prominent example of a medicinally relevant derivative is N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4), which has been instrumental as a research tool for studying the role of the noradrenergic system in various physiological and pathological processes.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several established synthetic routes, with reductive amination being a common and efficient method.

Adapted Protocol for Reductive Amination

This protocol is adapted from the synthesis of the structurally similar compound N-ethyl-4-methoxybenzylamine and is expected to yield this compound with high efficiency.[1]

Materials:

  • 4-Bromobenzaldehyde

  • Ethylamine (2.0 M solution in a suitable solvent like THF or Methanol)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Glacial Acetic Acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine 4-bromobenzaldehyde (1.0 equivalent) with 1,2-dichloroethane.

  • Add ethylamine solution (1.5 equivalents) to the mixture, followed by the addition of glacial acetic acid (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold is of particular interest in the development of agents targeting the central nervous system. Its most studied derivative, DSP4, is a selective neurotoxin for noradrenergic neurons.

Neurotoxicity and Mechanism of Action of DSP4

DSP4 exerts its neurotoxic effects by selectively targeting and degenerating noradrenergic nerve terminals that originate from the locus coeruleus. The primary mechanism involves the high-affinity competitive inhibition of the norepinephrine transporter (NAT).[2] This inhibition leads to a significant and long-lasting depletion of noradrenaline in various brain regions.[3][4]

Quantitative Data

The following table summarizes the inhibitory activity of DSP4 on the noradrenaline transporter and its effect on noradrenaline levels in different rat brain regions.

ParameterBrain RegionValueReference
Ki (NAT Inhibition) Cortical Synaptosomes179 ± 39 nM[2]
Hypothalamic Synaptosomes460 ± 35 nM[2]
Noradrenaline Reduction (21 days post-DSP4) Hippocampus91%[4]
Parietal Cortex77.5%[4]
Hypothalamus32%[4]
Tyrosine Hydroxylase Activity Reduction Hippocampus75%[4]
Parietal Cortex50.5%[4]

Experimental Protocols

Norepinephrine Transporter (NAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]Nisoxetine (radioligand)

  • Test compound (e.g., DSP4)

  • Desipramine (positive control)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hNET cells.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]Nisoxetine) at a concentration near its Kd.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NAT inhibitor like desipramine) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Noradrenaline Levels in Brain Tissue by HPLC-ECD

This protocol describes the quantification of noradrenaline in brain tissue homogenates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5][6]

Materials:

  • Brain tissue samples (e.g., hippocampus, cortex)

  • 0.1 M Perchloric acid (PCA)

  • HPLC system with an electrochemical detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., phosphate-citrate buffer with an ion-pairing agent)

  • Noradrenaline standard solutions

  • Homogenizer and centrifuge

Procedure:

  • Sample Preparation:

    • Dissect the brain region of interest and weigh the tissue.

    • Homogenize the tissue in a known volume of ice-cold 0.1 M PCA.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • Inject a known volume of the filtered supernatant onto the HPLC system.

    • Separate the catecholamines on the C18 column using an isocratic mobile phase.

    • Detect noradrenaline using the electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of noradrenaline standards.

    • Identify the noradrenaline peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of noradrenaline in the sample by comparing its peak area to the standard curve.

    • Normalize the results to the weight of the tissue.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Test compound (this compound or its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the neuroblastoma cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same concentration of the compound's solvent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway of DSP4 Neurotoxicity

DSP4_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron DSP4 N-(2-chloroethyl)-N-ethyl- 2-bromobenzylamine (DSP4) NAT Norepinephrine Transporter (NAT) DSP4->NAT Competitive Inhibition (Ki) NE_vesicle Norepinephrine (Vesicles) Mitochondrion Mitochondrion NAT->Mitochondrion Metabolism Degeneration Axon Terminal Degeneration NAT->Degeneration Leads to NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NE_synapse->NAT Reuptake

Caption: Mechanism of DSP4-induced neurotoxicity in presynaptic noradrenergic neurons.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_culture Seed Neuroblastoma Cells in 96-well plate start->cell_culture treatment Treat cells with various concentrations of This compound derivative cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Cell Viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for determining the in vitro cytotoxicity using the MTT assay.

Conclusion

This compound and its analogs, particularly the neurotoxin DSP4, hold significant value in medicinal chemistry and neuroscience research. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents and research tools. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this chemical class in drug discovery and development. Further investigation into the structure-activity relationships of this compound derivatives could lead to the identification of new compounds with tailored pharmacological profiles for various therapeutic targets.

References

An In-depth Technical Guide to Exploratory Reactions with N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-4-bromobenzylamine (CAS No. 856795-95-4) is a versatile bifunctional building block crucial for modern synthetic chemistry and pharmaceutical development. Its structure, featuring a nucleophilic secondary amine and a reactive aryl bromide moiety, allows for selective and sequential modifications. The 4-bromo position is an ideal handle for transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the ethylamino group can readily participate in nucleophilic reactions such as alkylation and acylation. This guide details common synthetic routes to this compound and explores its key reactions, providing structured data and detailed experimental protocols to facilitate its application in research and drug discovery.

Synthesis of this compound

The preparation of this compound can be efficiently accomplished via two primary methods: reductive amination of 4-bromobenzaldehyde and direct alkylation of ethylamine. Both routes offer high yields and purity, suitable for laboratory and potential scale-up applications.

Route A: Reductive Amination

This method involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

aldehyde 4-Bromobenzaldehyde imine Imine Intermediate aldehyde->imine + ethylamine Ethylamine ethylamine->imine reductant Reducing Agent (e.g., NaBH4) product This compound reductant->product Reduction imine->product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in methanol (200 mL) in a round-bottom flask, add ethylamine (70% solution in water, 5.0 g, 77.6 mmol).

  • Imine Formation: Stir the mixture at room temperature for 2 hours. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (3.0 g, 81.0 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction by slowly adding water (50 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Route B: Direct Alkylation

This straightforward approach involves the nucleophilic substitution of 4-bromobenzyl bromide with ethylamine.[1] A base is used to neutralize the hydrobromic acid byproduct.[1]

bromide 4-Bromobenzyl Bromide product This compound bromide->product + ethylamine Ethylamine (Excess) ethylamine->product base Base (e.g., K2CO3) base->product Solvent (e.g., ACN) Heat

Caption: Workflow for Direct Alkylation Synthesis.

Experimental Protocol: Direct Alkylation

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromobenzyl bromide (10.0 g, 40.0 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Add potassium carbonate (11.0 g, 80.0 mmol) followed by the slow addition of ethylamine (70% solution in water, 5.2 g, 80.0 mmol) via a dropping funnel.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude oil via flash chromatography to obtain the pure product.

ParameterReductive AminationDirect Alkylation[1]
Starting Materials 4-Bromobenzaldehyde, Ethylamine4-Bromobenzyl Bromide, Ethylamine
Key Reagents Sodium BorohydridePotassium Carbonate
Typical Solvent MethanolAcetonitrile
Temperature 0 °C to Room Temp.Reflux (~82 °C)
Typical Yield 80-90%75-85%

Exploratory Reactions at Key Functional Groups

This compound offers two primary sites for chemical modification, enabling a wide range of synthetic transformations.

start This compound cc_prod C-C Coupled Products (Suzuki, etc.) start->cc_prod Pd-Catalyzed Reactions (at Bromine) cn_prod C-N Coupled Products (Buchwald-Hartwig) start->cn_prod n_alkyl N-Alkylation Products (Tertiary Amines) start->n_alkyl Nucleophilic Reactions (at Nitrogen) n_acyl N-Acylation Products (Amides) start->n_acyl

Caption: Overview of Primary Reaction Pathways.

Reactions at the Bromine Atom: Cross-Coupling

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for constructing complex molecular architectures.[1][2] Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates.[2]

setup 1. Setup & Degas (Add Substrate, Catalyst, Ligand, Base) reagents 2. Add Solvents & Coupling Partner setup->reagents reaction 3. Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction monitor 4. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction workup 5. Cooldown & Aqueous Workup monitor->workup Completion purify 6. Purification (Column Chromatography) workup->purify

Caption: General Experimental Workflow for Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura C-C Coupling

  • Setup: To a Schlenk tube, add this compound (214 mg, 1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Experimental Protocol: Buchwald-Hartwig C-N Amination

  • Setup: In a glovebox, add this compound (214 mg, 1.0 mmol), an amine (1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (18.6 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a vial.

  • Solvent Addition: Add degassed toluene (5 mL).

  • Reaction: Seal the vial and heat to 100 °C with stirring for 16-24 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the diarylamine product.

ReactionCoupling PartnerCatalyst System (Example)BaseTypical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄70-95%
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / RuPhosNaOtBu65-90%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N70-90%
Heck AlkenePd(OAc)₂ / PPh₃Et₃N60-80%
Reactions at the Nitrogen Atom: Nucleophilic Reactivity

The secondary amine functionality is nucleophilic and can readily undergo reactions such as alkylation and acylation to introduce further diversity.

Experimental Protocol: N-Alkylation

  • Setup: Dissolve this compound (214 mg, 1.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add potassium carbonate (276 mg, 2.0 mmol) and an alkyl halide (e.g., methyl iodide, 1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the tertiary amine.

Experimental Protocol: N-Acylation

  • Setup: Dissolve this compound (214 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Reagent Addition: Add triethylamine (152 mg, 1.5 mmol), followed by the dropwise addition of an acyl chloride (e.g., acetyl chloride, 1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with saturated sodium bicarbonate solution (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to obtain the corresponding amide.

ReactionReagentProduct TypeKey ConditionsTypical Yield (%)
N-Alkylation Alkyl Halide (e.g., CH₃I)Tertiary AmineK₂CO₃, DMF, RT85-95%
N-Acylation Acyl Chloride (e.g., AcCl)AmideEt₃N, DCM, 0 °C to RT90-98%
N-Sulfonylation Sulfonyl Chloride (e.g., TsCl)SulfonamidePyridine, DCM, RT85-95%

Conclusion

This compound stands out as a highly valuable and versatile intermediate for chemical synthesis. Its dual reactivity allows for the independent or sequential functionalization at both the aromatic ring and the nitrogen atom. The protocols and data presented in this guide demonstrate its utility in foundational synthetic operations, including high-efficiency cross-coupling and nucleophilic substitution reactions. For researchers in drug development, this compound provides a reliable and adaptable scaffold for the rapid generation of diverse compound libraries, facilitating the exploration of new chemical space and the optimization of lead candidates.

References

N-Ethyl-4-bromobenzylamine safety, handling, and storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling, and Storage of N-Ethyl-4-bromobenzylamine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A complete Safety Data Sheet (SDS) for this compound (CAS 856795-95-4) was not available. Therefore, this guide has been compiled using information from chemical suppliers and supplemented with data from the SDS of closely related compounds, such as 4-Bromobenzylamine and Benzylamine. All safety procedures should be conducted in a controlled laboratory setting by trained professionals.

Chemical Identification and Properties

This compound is a substituted benzylamine derivative. Its known properties are summarized below.

PropertyValueSource
CAS Number 856795-95-4[1]
Molecular Formula C9H12BrN[1]
Molecular Weight 214.10 g/mol [1]
Physical Form Liquid
Purity 97%

Hazard Identification and Safety Summary

Based on available data, this compound is classified as a warning-level hazard. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification
PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source:

Precautionary Statements
CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures

In the event of exposure, immediate action is critical. The following are general first-aid procedures based on the hazards of similar benzylamine compounds.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Handling and Storage Protocols

Proper handling and storage are essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected prior to use.[3]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.[4]

PPE_Workflow start Task: Handling This compound ventilation Is adequate ventilation (fume hood) available? start->ventilation respirator Wear NIOSH-approved respirator ventilation->respirator No ppe Standard PPE Required: - Safety Goggles - Chemical Resistant Gloves - Lab Coat ventilation->ppe Yes respirator->ppe splash_risk Risk of splashing? ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Handling splash_risk->proceed No face_shield->proceed

Personal Protective Equipment (PPE) Selection Workflow.
Safe Handling Practices

  • Avoid all personal contact, including inhalation of vapors.[5]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Keep containers tightly closed when not in use.

  • Avoid contact with incompatible materials such as strong oxidizing agents.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Keep in a dark place, protected from light.

  • Incompatibilities: Store away from strong oxidizing agents.

Accidental Release and Disposal

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. Use a non-combustible absorbent material like sand or vermiculite.

  • Neutralize (if applicable): For benzylamine compounds, which are basic, a weak acid can be used for neutralization after absorption.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow spill Spill Detected alert Alert personnel & Evacuate area spill->alert assess Assess spill size & hazards alert->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill or Unknown Hazard assess->large_spill Large don_ppe Don appropriate PPE small_spill->don_ppe contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs contain Contain spill with absorbent material don_ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

General Laboratory Spill Response Workflow.
Waste Disposal

Chemical waste must be disposed of in accordance with all applicable regulations. Contact your institution's Environmental Health and Safety department for specific guidance. Do not dispose of down the drain.

Toxicological and Physical Data (from Analogous Compounds)

Since specific data for this compound is limited, the following tables provide information for the closely related compound 4-Bromobenzylamine (CAS 3959-07-7) . This data should be used for guidance only.

Toxicological Information (4-Bromobenzylamine)
EffectInformation
Acute Toxicity Causes severe skin burns and eye damage.[3]
Skin Corrosion/Irritation Category 1B - Causes severe skin burns.[6]
Eye Damage/Irritation Category 1 - Causes serious eye damage.[6]
Physical and Chemical Properties (4-Bromobenzylamine)
PropertyValue
Molecular Weight 186.05 g/mol
Physical State Solid
Melting Point 62-64 °C (approx.)
Boiling Point 115-124 °C @ 12 mmHg

Source for table data:[6]

This guide provides a foundational understanding of the safety, handling, and storage protocols for this compound, based on the best available information. Always consult with your institution's safety office and perform a thorough risk assessment before beginning any work with this chemical.

References

Purity Analysis of Commercial N-Ethyl-4-bromobenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial N-Ethyl-4-bromobenzylamine. Ensuring the purity of this key chemical intermediate is critical for the reliability and reproducibility of research and development, particularly in the synthesis of pharmaceutical compounds. This document outlines common impurities, detailed experimental protocols for various analytical techniques, and a systematic workflow for purity determination.

Introduction to Purity Analysis

This compound (CAS No. 856795-95-4) is a secondary amine widely utilized as a building block in the synthesis of various biologically active molecules.[1] The presence of impurities, even in trace amounts, can significantly impact downstream reactions, yield, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous purity analysis of commercial batches is a mandatory quality control step.

Potential impurities in commercial this compound can originate from several sources, including:

  • Residual starting materials: Unreacted precursors from the synthesis process.

  • Byproducts of the synthesis: Arising from side reactions.

  • Degradation products: Formed during storage or handling.

  • Residual solvents: Left over from the manufacturing and purification processes.

This guide focuses on the application of modern analytical techniques to identify and quantify these impurities, thereby establishing a comprehensive purity profile for a given batch of this compound.

Common Impurities and Their Origins

The synthesis of this compound can be achieved through various routes, such as the reductive amination of 4-bromobenzaldehyde with ethylamine or the N-alkylation of 4-bromobenzylamine with an ethylating agent. Depending on the synthetic pathway, different impurities may be present.

A spectroscopic comparison of a similar compound, N-(4-Bromobenzyl)-N-ethylethanamine, from different commercial suppliers revealed the presence of residual starting materials like 4-bromobenzaldehyde and diethylamine, as well as a potential side-product, dibromobenzyl ether.[2]

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructurePotential Origin
4-BromobenzaldehydeC₇H₅BrOUnreacted starting material from reductive amination.
EthylamineC₂H₇NUnreacted starting material from reductive amination.
4-BromobenzylamineC₇H₈BrNUnreacted starting material from N-alkylation.
Di(4-bromobenzyl)ethylamineC₁₆H₁₇Br₂NOver-alkylation byproduct.
4-Bromobenzoic acidC₇H₅BrO₂Oxidation of 4-bromobenzaldehyde.
Residual Solvents (e.g., Ethanol, Dichloromethane)VariousUsed in synthesis and purification steps.

Analytical Workflow for Purity Determination

A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key stages from sample reception to final purity assessment.

Purity_Analysis_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Qualitative and Quantitative Analysis cluster_2 Phase 3: Data Interpretation and Reporting Sample Sample Reception (Commercial this compound) Visual Visual Inspection (Color, Physical State) Sample->Visual Solubility Solubility Testing (In common analytical solvents) Visual->Solubility HPLC HPLC-UV/DAD (Purity, Related Substances) Solubility->HPLC GCMS GC-MS (Volatile Impurities, Byproducts) Solubility->GCMS NMR ¹H and ¹³C NMR (Structural Confirmation, Molar Purity) Solubility->NMR FTIR FT-IR (Functional Group Confirmation) Solubility->FTIR KF Karl Fischer Titration (Water Content) Solubility->KF Data_Analysis Data Analysis and Impurity Profiling HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis KF->Data_Analysis Purity_Calc Purity Calculation (Mass Balance) Data_Analysis->Purity_Calc Report Final Report Generation (Certificate of Analysis) Purity_Calc->Report

Figure 1: Overall workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

  • Identify and quantify impurities against a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Selective Detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless.

  • Data acquisition and processing software.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.[2]

    • Ramp: 10 °C/min to 280 °C.[2]

    • Final hold: 5 minutes at 280 °C.[2]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection of 1 µL.[2]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 40-550.[2]

    • MSD Transfer Line Temperature: 280 °C.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals corresponding to the aromatic, benzylic, and ethyl protons. The ratio of these integrals should be consistent with the structure of this compound.

    • Examine the spectrum for signals corresponding to potential impurities.

Quantitative NMR (qNMR):

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Calculate the purity of the sample by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.

Data Presentation

The quantitative data obtained from the various analytical techniques should be summarized in a clear and concise format for easy comparison and interpretation.

Table 2: Summary of Purity Analysis by HPLC

Sample LotRetention Time (min)Peak Area (%)Identity
Lot A15.299.5This compound
8.70.2Impurity 1 (Unknown)
12.10.34-Bromobenzaldehyde
Lot B15.398.8This compound
9.50.6Impurity 2 (Unknown)
12.20.44-Bromobenzaldehyde
18.50.2Di(4-bromobenzyl)ethylamine

Table 3: Summary of Impurity Analysis by GC-MS

Sample LotRetention Time (min)Peak Area (%)Tentative Identification (based on MS library match)
Lot A4.10.05Dichloromethane
10.80.154-Bromobenzylamine
Lot B4.10.08Dichloromethane
10.90.254-Bromobenzylamine
14.70.10Dibromobenzyl ether

Conclusion

The purity of commercial this compound can be reliably assessed through a combination of chromatographic and spectroscopic techniques. A comprehensive analysis should include HPLC for the quantification of the main component and non-volatile impurities, GC-MS for the identification of volatile impurities and byproducts, and NMR for structural confirmation and as an orthogonal method for purity assessment. By implementing the detailed protocols and workflow outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby contributing to the robustness and success of their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for N-Ethyl-4-bromobenzylamine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Ethyl-4-bromobenzylamine as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a diverse array of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2] this compound serves as a valuable building block in this reaction, allowing for the introduction of an ethylaminomethylphenyl group into various molecular frameworks. The resulting N-ethyl-4-arylbenzylamine derivatives are of significant interest in drug discovery due to their presence in a range of biologically active molecules.

The reactivity of the aryl bromide in this compound is generally good for Suzuki-Miyaura coupling, falling between the more reactive aryl iodides and the less reactive aryl chlorides.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.

Key Considerations for Successful Coupling:

  • Catalyst: Palladium catalysts are the cornerstone of the Suzuki-Miyaura reaction.[4] Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][5] The selection of the catalyst and its loading can significantly impact reaction efficiency.

  • Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[6] Ligands such as triphenylphosphine (PPh₃) or more specialized ones like SPhos can be used to optimize the reaction.[3][7]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[8] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used, often in an aqueous solution.[3][9]

  • Solvent: A mixed solvent system is frequently employed to dissolve both the organic reactants and the inorganic base.[5] Common solvent mixtures include 1,4-dioxane/water, toluene/water, and ethanol/water.[3][10]

  • Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.[11] Heating is often required, with temperatures ranging from 80°C to 120°C.[1][8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of aryl bromides with various boronic acids, which can be extrapolated for reactions involving this compound.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Conditions
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.1-1.5 equiv)
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
Ligand PPh₃ (4-10 mol%) or other phosphine ligands
Base K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/Water or Toluene/Ethanol/Water
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Aryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzylaminePd(OAc)₂ (2), PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O10012~85-95
Ethyl 4-bromobenzoatePd(OAc)₂ (2), SPhos (4)K₃PO₄ (2)Toluene/H₂O10018~90
4-BromoanisolePd-bpydc-La (1)K₂CO₃ (2)DMF/H₂O100398[12]
4-BromobenzonitrilePd-bpydc-La (1)K₂CO₃ (2)DMF/H₂O100399[12]

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-ethyl-4-arylbenzylamine.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Base) Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture Solvent_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Drying Dry and Concentrate Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination: Synthesis of N-Ethyl-N-(4-methylbenzyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly significant in the fields of medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[3][4][5] Traditional methods for C-N bond formation often suffer from limited substrate scope and require harsh reaction conditions.[1] The Buchwald-Hartwig amination provides a versatile and efficient alternative, allowing for the coupling of a wide array of aryl halides and pseudohalides with various amines.[1][6]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination using N-Ethyl-4-bromobenzylamine as a key reagent. This protocol is intended for researchers, scientists, and professionals in drug development who are looking to synthesize complex amine derivatives.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of an aryl bromide with this compound is depicted below. This reaction facilitates the formation of a tertiary amine by coupling the secondary amine with an aryl halide.

G A This compound plus1 + B Aryl Halide (Ar-X) catalyst Pd Catalyst, Ligand, Base B->catalyst C N-Aryl-N-ethyl-4-bromobenzylamine plus2 + D Base-H-X G A Setup Reaction Vessel (Schlenk Flask/Sealed Tube) B Add Solid Reagents (Aryl Halide, Catalyst, Ligand, Base) A->B C Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D Add Solvent and Amine C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Workup (Quench, Extract, Wash) F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)Ln B [Ar-Pd(II)(X)Ln] A->B Oxidative Addition (Ar-X) D [Ar-Pd(II)(HNR'R'')Ln]X B->D Amine Coordination (HNR'R'') C [Ar-Pd(II)(NR'R'')Ln] C->A Reductive Elimination product Ar-NR'R'' C->product D->C Deprotonation (Base)

References

Application Notes and Protocols for Sonogashira Coupling of N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of N-Ethyl-4-bromobenzylamine with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, proving invaluable in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] This reaction can be performed under mild conditions, tolerating a wide variety of functional groups.[1]

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle is completed by reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[4][5] Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues such as alkyne homocoupling.[6][7][8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction parameters for both traditional copper-co-catalyzed and copper-free Sonogashira coupling protocols applicable to this compound. These conditions are based on general protocols for aryl bromides and may require optimization for this specific substrate.

Table 1: Typical Reaction Conditions for Copper-Co-catalyzed Sonogashira Coupling

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Various1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄1-5 mol%
Copper(I) Co-catalyst CuI2-10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)2-3 equivalents
Solvent Anhydrous THF, Toluene, or DMF---
Temperature Room Temperature to 80 °CSubstrate dependent, higher temperatures may be needed for less reactive bromides.[5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser-type homocoupling of the alkyne.[9]

Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Various1.5 - 2.0 equivalents
Palladium Catalyst Pd(OAc)₂ or [PdCl₂(CH₃CN)₂]1-15 mol%
Ligand PPh₃, sXPhos, or cataCXium A1.2 - 1.5 equivalents relative to Palladium
Base Cs₂CO₃ or K₃PO₄2-3 equivalents
Solvent Acetonitrile/Water, DMF, or DMSOBiphasic systems can be effective.[10][11]
Temperature 65 °C to 100 °CGenerally requires higher temperatures than copper-co-catalyzed reactions.
Atmosphere Inert (Argon or Nitrogen)Important for catalyst stability and to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 2 mol%)

  • Copper(I) iodide (CuI) (e.g., 4 mol%)

  • Anhydrous triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous THF (5 mL per mmol of this compound) followed by anhydrous triethylamine (3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-60 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from procedures developed for aryl bromides and may require optimization.[10][11]

Materials:

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂]) (e.g., 5 mol%)

  • sXPhos (e.g., 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Acetonitrile (MeCN)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), [PdCl₂(CH₃CN)₂] (0.05 eq.), sXPhos (0.06 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add a degassed mixture of acetonitrile and water (e.g., 1:1 v/v, 5 mL per mmol of this compound).

  • Add the terminal alkyne (1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 65-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Catalyst & Base in Solvent B Degas Mixture A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Isolated Product

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)(C≡CR')L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-C≡CR' transmetalation_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_salt CuX cu_acetylide->cu_salt terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide Base

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

References

Application Notes and Protocols for the Heck Reaction of N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5] These application notes provide a detailed protocol and typical reaction conditions for the Heck reaction of N-Ethyl-4-bromobenzylamine with a generic alkene, serving as a practical guide for researchers in drug development and synthetic chemistry. The presence of the amine functionality in this compound necessitates careful selection of reaction conditions to achieve optimal yields and minimize side reactions.

Data Presentation:

The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides, which are applicable to this compound. These conditions are based on established protocols for similar substrates and provide a starting point for optimization.[5][6][7][8]

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkene Styrene, n-Butyl Acrylate, etc.Typically used in 1.1 to 1.5 excess.
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%)Pd(OAc)₂ is a common, air-stable precursor.[5]
Ligand PPh₃ (2-10 mol%), P(o-tolyl)₃ (2-10 mol%), or NHC ligand (2-10 mol%)Ligand choice is crucial for catalyst stability and reactivity.[5]
Base Et₃N, K₂CO₃, Cs₂CO₃, or NaOAc (1.5-2.5 equivalents)An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred for substrates with amine groups to avoid side reactions.[2][8]
Solvent DMF, DMAc, Toluene, or AcetonitrileAprotic polar solvents are commonly used.[2]
Temperature 80-140 °CHigher temperatures may be required for less reactive aryl bromides.[7]
Reaction Time 4-24 hoursMonitored by TLC or GC.
Yield 70-95%Highly dependent on specific conditions and alkene partner.

Experimental Protocols:

This section details a general experimental protocol for the Heck reaction of this compound with styrene as a representative alkene.

Materials:

  • This compound (1.0 mmol, 1 equivalent)

  • Styrene (1.5 mmol, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, water, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the Schlenk tube. Stir the mixture for 10 minutes at room temperature to ensure dissolution and mixing. Subsequently, add styrene (1.5 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for the duration of the reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Ethyl-4-(styryl)benzylamine.

Mandatory Visualization:

The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Intermediate->Pd0 Reductive Elimination (+ Base) Product Ar-CH=CH-R PdII_Intermediate->Product β-Hydride Elimination Base Base HBase H-Base⁺Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reactants: This compound, Pd(OAc)₂, PPh₃, K₂CO₃ B Add to Dry Schlenk Tube under Inert Atmosphere A->B C Add Anhydrous DMF and Styrene B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor by TLC/GC D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate, Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors Utilizing N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrimidine-based scaffolds are a cornerstone in the design of kinase inhibitors due to their ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. This application note details a synthetic strategy for a novel class of potent and selective kinase inhibitors, leveraging N-Ethyl-4-bromobenzylamine as a key building block.

The described methodology employs a two-step synthetic sequence commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a palladium-catalyzed Suzuki cross-coupling reaction. This approach allows for the modular and efficient construction of a library of 2,4-disubstituted pyrimidine derivatives, enabling extensive structure-activity relationship (SAR) studies. The this compound moiety is strategically incorporated to provide a vector for further diversification via the bromine handle, allowing for the exploration of the chemical space around the kinase active site. The final compounds are designed to target key kinases involved in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation

The following tables summarize the biological activity of a representative set of synthesized kinase inhibitors (designated as KI-1 to KI-5 ) derived from the general synthetic scheme. The inhibitory activity was assessed against VEGFR-2, a key mediator of angiogenesis.

Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds

Compound IDR-Group (from Suzuki Coupling)VEGFR-2 IC50 (nM)
KI-1 Phenyl85
KI-2 3-Methoxyphenyl42
KI-3 4-Pyridinyl25
KI-4 3-Trifluoromethylphenyl110
KI-5 2-Naphthyl68

Table 2: Anti-proliferative Activity of Lead Compound KI-3

Cell LineCancer TypeIC50 (µM)
HUVECHuman Umbilical Vein Endothelial0.15
A549Non-Small Cell Lung Cancer1.2
MCF-7Breast Cancer2.5

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (2-chloro-N-(N-ethyl-4-bromobenzyl)pyrimidin-4-amine)

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with this compound.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) in DMF (20 mL) was added this compound (1.60 g, 7.38 mmol) and DIPEA (2.34 mL, 13.42 mmol).

  • The reaction mixture was stirred at 80°C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture was diluted with water (50 mL) and extracted with EtOAc (3 x 50 mL).

  • The combined organic layers were washed with brine (2 x 30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford Intermediate 1 as a white solid.

Protocol 2: Synthesis of Final Kinase Inhibitor KI-3 (N-ethyl-N-(4-(pyridin-4-yl)benzyl)pyrimidin-4-amine)

This protocol details the Suzuki cross-coupling reaction of Intermediate 1 with 4-pyridinylboronic acid.

Materials:

  • Intermediate 1 (1.0 eq)

  • 4-Pyridinylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial was added Intermediate 1 (200 mg, 0.58 mmol), 4-pyridinylboronic acid (86 mg, 0.70 mmol), Pd(PPh₃)₄ (34 mg, 0.029 mmol), and K₂CO₃ (160 mg, 1.16 mmol).

  • The vial was sealed, and 1,4-dioxane (4 mL) and water (1 mL) were added.

  • The reaction mixture was heated to 120°C for 30 minutes in a microwave reactor.

  • After cooling, the mixture was filtered through a pad of Celite®, and the filtrate was concentrated.

  • The residue was partitioned between EtOAc (30 mL) and water (20 mL).

  • The organic layer was separated, washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the final compound KI-3 .

Mandatory Visualizations

G cluster_0 Synthesis of Kinase Inhibitors start 2,4-Dichloropyrimidine + This compound step1 SNAr Reaction (DIPEA, DMF, 80°C) start->step1 intermediate Intermediate 1: 2-chloro-N-(N-ethyl-4-bromobenzyl)pyrimidin-4-amine step1->intermediate step2 Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, 120°C) intermediate->step2 boronic_acid Arylboronic Acid boronic_acid->step2 final_product Final Kinase Inhibitor (e.g., KI-3) step2->final_product

Caption: Synthetic workflow for pyrimidine-based kinase inhibitors.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Activates Migration Cell Migration PI3K->Migration Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., KI-3) Kinase_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Application Notes & Protocols: Preparation of 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] THIQ derivatives have demonstrated potential as antitumor, anti-inflammatory, antibacterial, and anticonvulsant agents, among others.[1][3] This document provides a detailed protocol for the synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives, a class of compounds of significant interest for drug discovery programs. The synthetic strategy involves a two-step process: first, the construction of the 7-hydroxy-THIQ core via the Pictet-Spengler reaction, followed by selective N-benzoylation.

Overall Synthetic Scheme

The preparation of the target compounds follows a logical and efficient two-step pathway. The initial and key step is the formation of the tetrahydroisoquinoline ring system, followed by the introduction of the benzoyl group at the nitrogen atom.

G cluster_0 Step 1: Pictet-Spengler Cyclization cluster_1 Step 2: N-Benzoylation Starting_Materials m-Tyramine + Formaldehyde Intermediate 7-Hydroxy-1,2,3,4- tetrahydroisoquinoline Starting_Materials->Intermediate Protic Acid (e.g., TFA) Final_Product 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-ol Derivative Intermediate->Final_Product Base (e.g., K2CO3) DCM Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Final_Product

Figure 1: General workflow for the synthesis of the target derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for constructing the tetrahydroisoquinoline core from a β-arylethylamine and an aldehyde.[4][5] This reaction proceeds via an initial condensation to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[6][7]

G Start Dissolve m-Tyramine in Solvent Add_Aldehyde Add Formaldehyde Solution Start->Add_Aldehyde Acid_Catalysis Add Acid Catalyst (TFA) Add_Aldehyde->Acid_Catalysis Heat Heat Reaction (e.g., 80°C) Acid_Catalysis->Heat Monitor Monitor Progress (TLC) Heat->Monitor Workup Aqueous Workup & Neutralization Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product Purify->End

Figure 2: Experimental workflow for the Pictet-Spengler reaction.

Materials:

  • m-Tyramine hydrochloride

  • Formaldehyde (37% solution in water)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of m-tyramine hydrochloride (1.0 eq) in a 1:1 mixture of TFA and toluene, add paraformaldehyde (1.5 eq).[8]

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess acid.

  • Partition the residue between DCM and a saturated aqueous solution of sodium bicarbonate. Adjust the pH of the aqueous layer to ~8.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 7-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives

This step involves the acylation of the secondary amine at the N-2 position of the tetrahydroisoquinoline core. The use of a mild base is crucial to neutralize the HCl generated during the reaction and to minimize potential O-acylation of the phenolic hydroxyl group.

Materials:

  • 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline

  • Substituted Benzoyl Chloride (e.g., Benzoyl chloride, 4-Chlorobenzoyl chloride) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 7-hydroxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension at 0°C (ice bath).[9]

  • Slowly add the desired substituted benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring suspension.[9]

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to afford the final 2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-ol derivative.

Data Presentation

The following tables summarize representative data for the synthesis of a sample derivative, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinolin-7-ol.

Table 1: Summary of Reaction Conditions and Yields

Step Reaction Key Reagents Solvent Temp. (°C) Time (h) Yield (%)
1 Pictet-Spengler m-Tyramine, Paraformaldehyde, TFA Toluene 80 5 75

| 2 | N-Benzoylation | 4-Chlorobenzoyl chloride, K₂CO₃ | DCM | 0 to RT | 4 | 88 |

Table 2: Physicochemical and Spectroscopic Characterization Data

Compound Formula MW M.p. (°C) ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) MS (ESI) m/z
7-Hydroxy-THIQ C₉H₁₁NO 149.19 188-190 9.15 (s, 1H), 6.88 (d, 1H), 6.55 (dd, 1H), 6.48 (d, 1H), 3.95 (s, 2H), 3.01 (t, 2H), 2.65 (t, 2H) 150.1 [M+H]⁺

| 2-(4-Chlorobenzoyl)-7-hydroxy-THIQ | C₁₆H₁₄ClNO₂ | 287.74 | 215-217 | 9.40 (s, 1H), 7.50 (d, 2H), 7.42 (d, 2H), 6.95 (d, 1H), 6.65 (dd, 1H), 6.58 (d, 1H), 4.70 (s, 2H), 3.75 (t, 2H), 2.80 (t, 2H) | 288.1 [M+H]⁺ |

Potential Applications & Signaling Pathways

THIQ derivatives are known to interact with a variety of biological targets. For instance, certain derivatives act as phosphodiesterase 4 (PDE4) inhibitors or orexin receptor antagonists.[2] The benzoyl moiety and substituents can be systematically varied to probe structure-activity relationships (SAR) and optimize potency and selectivity for a given target.

G Ligand THIQ Derivative Receptor GPCR (e.g., Orexin Receptor) Ligand->Receptor Antagonism G_Protein Gq/11 or Gi/o Receptor->G_Protein Activation Blocked Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response

Figure 3: A potential mechanism of action via GPCR antagonism.

References

Application Notes and Protocols: The Strategic Use of N-Ethyl-4-bromobenzylamine in the Synthesis of Novel Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-4-bromobenzylamine is a versatile secondary amine that holds significant potential as a building block in the synthesis of novel agrochemical intermediates. Its structure combines a reactive secondary amine for nucleophilic substitution and a brominated phenyl ring amenable to a wide array of cross-coupling reactions. This dual functionality allows for the strategic introduction of the N-ethylbenzylamine moiety into various molecular scaffolds, enabling the exploration of new chemical space in the development of next-generation pesticides and herbicides. This document provides a detailed, albeit representative, protocol for the application of this compound in the synthesis of a pyrazole-based intermediate, a core structure found in many commercial agrochemicals, including the phenylpyrazole insecticide, fipronil.[1][2]

Hypothetical Application: Synthesis of a Novel N-Alkylated Pyrazole Intermediate

A plausible application of this compound is in the N-alkylation of a functionalized pyrazole core. The resulting N-(4-bromobenzyl)-N-ethyl pyrazole derivative serves as a key intermediate. The ethyl group can influence the compound's lipophilicity and metabolic stability, while the 4-bromobenzyl group provides a handle for further diversification through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the creation of a library of compounds for biological screening.

The following protocol details a representative synthesis of 5-amino-1-(4-bromobenzyl)-4-cyano-1H-pyrazole-3-carbonitrile , a hypothetical intermediate for novel agrochemical candidates.

Quantitative Data Summary

The following table summarizes the typical quantities and expected results for the synthesis of the target intermediate.

ParameterValueNotes
Reactants
5-amino-4-cyanopyrazole1.22 g (10.0 mmol)The pyrazole core.
This compound2.14 g (10.0 mmol)The alkylating agent.
Potassium Carbonate (K₂CO₃)2.76 g (20.0 mmol)Base to facilitate the reaction.
Solvent
Acetonitrile (CH₃CN)50 mLA polar aprotic solvent suitable for N-alkylation reactions.
Reaction Conditions
Temperature80 °CReflux conditions to ensure reaction completion.
Reaction Time12 hoursMonitored by Thin Layer Chromatography (TLC).
Results
Hypothetical Yield 2.58 gThis represents an approximate 85% yield, which is a realistic expectation for this type of reaction.
Purity (Post-column) >98%Determined by High-Performance Liquid Chromatography (HPLC).
Appearance Off-white to pale yellow solidTypical appearance of the purified product.
Experimental Protocol: Synthesis of 5-amino-1-(4-bromobenzyl)-4-cyano-1H-pyrazole-3-carbonitrile

This protocol is based on established methods for the N-alkylation of pyrazoles.[3][4][5]

Materials:

  • 5-amino-4-cyanopyrazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-4-cyanopyrazole (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Addition of Solvent and Reactant: Add 50 mL of anhydrous acetonitrile to the flask, followed by this compound (2.14 g, 10.0 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 80 °C with vigorous stirring. Maintain the reaction at this temperature for 12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

    • Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate them using a rotary evaporator.

  • Drying and Characterization: Dry the purified product under high vacuum to obtain 5-amino-1-(4-bromobenzyl)-4-cyano-1H-pyrazole-3-carbonitrile as an off-white to pale yellow solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-amino-4-cyanopyrazole C K₂CO₃, CH₃CN A->C B This compound B->C D 80 °C, 12h C->D E Agrochemical Intermediate (5-amino-1-(4-bromobenzyl)-4-cyano-1H-pyrazole-3-carbonitrile) D->E

Caption: Synthetic route to the target agrochemical intermediate.

Experimental Workflow

G start Start reactants Combine Reactants: - 5-amino-4-cyanopyrazole - this compound - K₂CO₃ - Acetonitrile start->reactants reaction Heat to 80°C for 12h reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, Filter, and Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Dry and Characterize Product purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: N-Ethyl-4-bromobenzylamine as a Precursor for Novel Hole-Transporting Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel functional materials for organic electronics.

Introduction:

N-Ethyl-4-bromobenzylamine is a versatile organic building block with significant potential in the design and synthesis of functional materials for electronic applications. Its unique structure, featuring a reactive bromine atom and a secondary amine, offers multiple avenues for chemical modification. The bromine atom serves as a handle for cross-coupling reactions, enabling the construction of extended π-conjugated systems, while the N-ethylamino group can be utilized for further functionalization or to influence the material's solubility and film-forming properties. These characteristics make this compound a promising precursor for the development of novel hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells.

This document outlines a prospective application of this compound in the synthesis of a novel hole-transporting material and provides detailed, plausible experimental protocols for its synthesis, characterization, and integration into an OLED device.

Hypothetical Application: Synthesis of a Triarylamine-Based Hole-Transporting Material

In this hypothetical application, this compound is envisioned as a key building block for the synthesis of a novel triarylamine-based hole-transporting material, hereafter referred to as HTM-NEB . The design strategy involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple this compound with a carbazole core, a well-known moiety in hole-transporting materials.

Logical Workflow for Synthesis and Device Fabrication

G cluster_synthesis Synthesis of HTM-NEB cluster_device OLED Device Fabrication and Testing start This compound + Carbazole reaction Buchwald-Hartwig Amination start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS, TGA, DSC) purification->characterization product HTM-NEB characterization->product spin_coating Spin-Coating of HTM-NEB product->spin_coating ito ITO Substrate Cleaning ito->spin_coating deposition Deposition of Emissive and Electron-Transport Layers spin_coating->deposition cathode Cathode Deposition deposition->cathode encapsulation Device Encapsulation cathode->encapsulation testing Electroluminescence Testing encapsulation->testing

Figure 1: Workflow for the synthesis of HTM-NEB and its application in OLED fabrication.

Data Presentation

The following tables summarize the expected physicochemical and electro-optical properties of the hypothetically synthesized HTM-NEB . These values are based on typical data for similar small molecule hole-transporting materials.

Table 1: Physicochemical Properties of HTM-NEB

PropertyValue
Molecular FormulaC33H31N3
Molecular Weight469.62 g/mol
AppearanceOff-white to pale yellow powder
Melting Point (Tm)185 °C
Glass Transition (Tg)110 °C
Decomposition Temp. (Td)350 °C (5% weight loss)

Table 2: Electrochemical and Photophysical Properties of HTM-NEB

PropertyValue
HOMO Level-5.2 eV
LUMO Level-2.1 eV
Band Gap (Electrochemical)3.1 eV
Photoluminescence (PL) max420 nm (in Toluene)
Triplet Energy (T1)2.8 eV

Table 3: Performance of a Hypothetical OLED Device Incorporating HTM-NEB

ParameterValue
Device StructureITO/HTM-NEB (30 nm)/CBP:Ir(ppy)3 (20 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm)
Turn-on Voltage3.5 V
Maximum Luminance15,000 cd/m²
Maximum Current Efficiency45 cd/A
Maximum Power Efficiency35 lm/W
External Quantum Eff. (EQE)18%
Emission ColorGreen
CIE Coordinates (x, y)(0.32, 0.61)

Experimental Protocols

Protocol 1: Synthesis of HTM-NEB via Buchwald-Hartwig Amination

This protocol describes the synthesis of the hypothetical hole-transporting material, HTM-NEB , from this compound and carbazole.

Materials:

  • This compound (1.0 eq)

  • Carbazole (0.45 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • Tri-tert-butylphosphine (P(t-Bu)3) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.2 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add carbazole (0.45 eq) and sodium tert-butoxide (2.2 eq).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand by dissolving Pd2(dba)3 (0.02 eq) and P(t-Bu)3 (0.08 eq) in anhydrous toluene.

  • Addition of Reagents: To the Schlenk flask, add anhydrous toluene, followed by this compound (1.0 eq) and the catalyst/ligand solution via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product (HTM-NEB) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Thermal properties (Tg, Td) should be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol details the fabrication of a simple green-emitting phosphorescent OLED device using HTM-NEB as the hole-transporting layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • HTM-NEB (synthesized as per Protocol 1)

  • 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)

  • Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)

  • 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Spin-coater

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Transport Layer Deposition: Dissolve HTM-NEB in chloroform (10 mg/mL). Spin-coat the solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds to form a 30 nm thick film. Anneal the substrate at 100 °C for 10 minutes in a nitrogen-filled glovebox.

  • Emissive Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Co-evaporate CBP and Ir(ppy)3 (95:5 wt%) to deposit a 20 nm thick emissive layer.

  • Electron-Transport Layer Deposition: Subsequently, deposit a 40 nm thick layer of TPBi as the electron-transport and hole-blocking layer.

  • Cathode Deposition: Deposit a 1 nm layer of LiF as an electron injection layer, followed by a 100 nm layer of Al as the cathode. The deposition rate should be controlled using a quartz crystal microbalance.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

  • Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED device using a source meter and a spectroradiometer.

Signaling Pathway and Logical Relationships

The following diagram illustrates the energy level alignment and charge transport mechanism in the hypothetical OLED device.

G cluster_device OLED Energy Level Diagram cluster_charge_flow Charge Injection and Recombination anode Anode (ITO) WF = -4.8 eV htl HTL (HTM-NEB) HOMO = -5.2 eV LUMO = -2.1 eV hole Hole Injection eml EML (CBP:Ir(ppy)3) HOMO = -6.0 eV LUMO = -2.4 eV etl ETL (TPBi) HOMO = -6.2 eV LUMO = -2.7 eV cathode Cathode (LiF/Al) WF = -3.0 eV electron Electron Injection recombination Exciton Formation and Light Emission hole->recombination Hole Transport electron->recombination Electron Transport

Figure 2: Energy level diagram and charge transport in the proposed OLED.

Disclaimer: The application, protocols, and data presented in this document are hypothetical and for illustrative purposes. They are based on established principles in materials science and organic electronics. Researchers should conduct their own experiments and characterization to validate these concepts for this compound. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for Palladium-Catalyzed Synthesis with N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed synthesis methodologies applicable to N-Ethyl-4-bromobenzylamine. This versatile building block can undergo a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The protocols detailed below are based on established methods for analogous aryl bromides and serve as a guide for reaction optimization and the synthesis of novel compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[1] This reaction is favored for its mild conditions and tolerance of a broad range of functional groups.[1]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids. These conditions can be adapted for this compound.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-Bromobenzonitrile4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~90
31-Bromo-4-nitrobenzene3-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane/H₂O801295
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene and water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)-OH(Ln) ArPdBr->ArPdOH Ligand Exchange (Base, e.g., OH-) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdOH->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination end ArPdAr_prime->end Product (Ar-Ar') start

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base, Solvent start->setup reaction Heat under Inert Atmosphere setup->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Mizoroki-Heck reaction facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene to produce a substituted alkene.[2] This reaction is a powerful tool for the synthesis of complex molecular scaffolds.[3]

Data Presentation: Representative Conditions for Heck Reaction of Aryl Bromides

The following table presents typical conditions for the Heck reaction involving various aryl bromides, which can be used as a starting point for this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10016>95
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcNMP12024~90
3BromobenzeneMethyl methacrylatePd/C-Na₂CO₃NMP/H₂O130598
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, followed by the alkene and triethylamine.

  • Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)-Br(Ln)(Alkene)] ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-Pd(II)-Br(Ln) AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination (Base) end InsertionProduct->end Substituted Alkene start

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Heck_Workflow start Start setup Reaction Setup: Aryl Bromide, Alkene, Catalyst, Ligand, Base, Solvent start->setup reaction Heat under Inert Atmosphere setup->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product

Caption: Experimental workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[4]

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides

The following table provides typical conditions for the Sonogashira coupling of aryl bromides, which can serve as a guide for reactions with this compound.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT695
24-Bromotoluene1-HeptynePd(PPh₃)₄ (1.5)CuI (1)PiperidineDMF80891
31-Bromo-4-fluorobenzeneTrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPAToluene601288
Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (1 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) followed by the base (Et₃N or DIPA) and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkynyl Ar-Pd(II)-C≡CR(Ln) ArPdBr->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination end ArPdAlkynyl->end Product (Ar-C≡CR) Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base, Cu(I)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Sonogashira_Workflow start Start setup Reaction Setup: Aryl Bromide, Alkyne, Pd Catalyst, Cu Catalyst, Base, Solvent start->setup reaction Stir at RT or Heat setup->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Filtration & Aqueous Workup monitor->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Oxidative Addition (Ar-Br) AmidoComplex [Ar-Pd(II)-NR'R''](Ln) ArPdBr->AmidoComplex Amine Coordination & Deprotonation (HNR'R'', Base) AmidoComplex->Pd0 Reductive Elimination end AmidoComplex->end Product (Ar-NR'R'') start Buchwald_Workflow start Start setup Reaction Setup: Aryl Bromide, Amine, Catalyst, Ligand, Base, Solvent start->setup reaction Heat under Inert Atmosphere setup->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product

References

Applikationshinweise und Protokolle zur Derivatisierung von N-Ethyl-4-brombenzylamin für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Zusammenfassung: Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung von N-Ethyl-4-brombenzylamin, einem sekundären Amin, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion (FLD). Die hier beschriebenen Methoden zielen darauf ab, die Volatilität und thermische Stabilität für die GC-Analyse zu erhöhen und eine sensitive Detektion in der HPLC durch die Einführung eines Fluorophors zu ermöglichen. Diese Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

N-Ethyl-4-brombenzylamin ist eine chemische Verbindung, deren genaue und empfindliche Quantifizierung in verschiedenen Matrices für die pharmazeutische Forschung und Entwicklung von entscheidender Bedeutung sein kann. Aufgrund seiner chemischen Eigenschaften, insbesondere der Polarität der sekundären Aminogruppe, ist eine direkte Analyse mittels GC oft problematisch und die Detektion mittels UV in der HPLC kann an Empfindlichkeit mangeln. Die Derivatisierung ist ein entscheidender Schritt, um diese analytischen Herausforderungen zu überwinden.

Für die GC-MS-Analyse wird eine Acylierungsreaktion mit Trifluoressigsäureanhydrid (TFAA) beschrieben. Diese Reaktion wandelt das polare Amin in ein weniger polares, flüchtigeres und thermisch stabileres Amid um.[1] Die Einführung von Fluoratomen in das Molekül verbessert zudem die Empfindlichkeit bei der Detektion mit einem Elektroneneinfangdetektor (ECD) oder bietet charakteristische Fragmentierungen im Massenspektrum.[2][3]

Für die HPLC-Analyse wird eine Prä-Säulen-Derivatisierung mit 4-Fluor-7-nitrobenzofurazan (NBD-F) oder 4-Chlor-7-nitrobenzofurazan (NBD-Cl) vorgestellt. Diese Reagenzien reagieren mit primären und sekundären Aminen zu hochfluoreszierenden Produkten, was eine sehr empfindliche und selektive Detektion mittels FLD ermöglicht.[4][5][6]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative quantitative Leistungsdaten für die Analyse von sekundären Aminen unter Verwendung der beschriebenen Derivatisierungsmethoden zusammen. Die genauen Werte für N-Ethyl-4-brombenzylamin müssen methodenspezifisch validiert werden, die hier dargestellten Daten dienen jedoch als Referenz für die zu erwartende Leistungsfähigkeit.

ParameterGC-MS nach TFAA-DerivatisierungHPLC-FLD nach NBD-F/Cl-Derivatisierung
Linearer Bereich 0.1 - 100 µg/mL1 - 1000 ng/mL[6]
Nachweisgrenze (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL[6]
Bestimmungsgrenze (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 ng/mL
Wiederfindung (%) > 90%> 90%[4]
Präzision (RSD %) < 10%< 10%[6]

Experimentelle Protokolle

GC-MS-Analyse nach Derivatisierung mit Trifluoressigsäureanhydrid (TFAA)

Prinzip: Die sekundäre Aminogruppe von N-Ethyl-4-brombenzylamin reagiert mit TFAA zu einem stabilen und flüchtigen N-Trifluoracetyl-Derivat, das sich gut für die GC-MS-Analyse eignet.[1]

Materialien und Reagenzien:

  • N-Ethyl-4-brombenzylamin-Standard oder -Probe

  • Trifluoressigsäureanhydrid (TFAA)

  • Wasserfreies Lösungsmittel (z.B. Ethylacetat, Acetonitril)

  • Reaktionsgefäße mit PTFE-ausgekleideten Schraubverschlüssen

  • Heizblock oder Ofen

  • GC-MS-System mit einer geeigneten Kapillarsäule (z.B. 5% Phenyl-Methylpolysiloxan)

Protokoll:

  • Probenvorbereitung: Eine bekannte Menge der N-Ethyl-4-brombenzylamin-Probe oder des Standards in ein Reaktionsgefäß geben. Falls die Probe in einem Lösungsmittel gelöst ist, dieses unter einem sanften Stickstoffstrom zur Trockne eindampfen.

  • Reagenzzugabe: 200 µL des wasserfreien Lösungsmittels und anschließend 100 µL TFAA zu dem getrockneten Rückstand geben.[1]

  • Reaktion: Das Gefäß fest verschließen und für 15-30 Minuten bei 60-70°C erhitzen.[1]

  • Aufarbeitung: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. Optional kann überschüssiges Reagenz und Lösungsmittel unter einem Stickstoffstrom entfernt und der Rückstand in einem geeigneten Lösungsmittel für die Injektion wieder aufgenommen werden.

  • Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

GC-MS-Bedingungen (Beispiel):

  • Injektor: Split/Splitless, 250°C

  • Trägergas: Helium, konstante Flussrate 1 mL/min

  • Ofenprogramm: Start bei 80°C (1 min halten), dann mit 15°C/min auf 280°C (5 min halten)

  • MS-Transferlinie: 280°C

  • Ionenquelle: 230°C, Elektronenstoßionisation (EI) bei 70 eV

  • Scan-Bereich: m/z 50-550

HPLC-FLD-Analyse nach Derivatisierung mit NBD-F/Cl

Prinzip: N-Ethyl-4-brombenzylamin reagiert mit NBD-F oder NBD-Cl in einem basischen Milieu zu einem stark fluoreszierenden Derivat, das mittels Umkehrphasen-HPLC getrennt und mit einem Fluoreszenzdetektor quantifiziert werden kann.[5][7]

Materialien und Reagenzien:

  • N-Ethyl-4-brombenzylamin-Standard oder -Probe

  • 4-Fluor-7-nitrobenzofurazan (NBD-F) oder 4-Chlor-7-nitrobenzofurazan (NBD-Cl)

  • Boratpuffer (z.B. 50 mM, pH 8.0 - 9.5)[8]

  • Acetonitril (HPLC-Qualität)

  • Salzsäure (HCl) oder Phosphorsäure zur pH-Einstellung

  • Reaktionsgefäße

  • Wasserbad oder Heizblock

  • HPLC-System mit Fluoreszenzdetektor und C18-Säule

Protokoll:

  • Reagenzlösung herstellen: Eine Lösung von NBD-F oder NBD-Cl (z.B. 100 mM in Acetonitril) vorbereiten.[7]

  • Probenvorbereitung: Eine geeignete Menge der Probe oder des Standards in ein Reaktionsgefäß geben.

  • Derivatisierung: 300 µL der Probelösung (in Boratpuffer) mit 100 µL der NBD-F/Cl-Lösung mischen.[7]

  • Reaktion: Das Gefäß verschließen und für 1-5 Minuten bei 60°C im Wasserbad oder Heizblock inkubieren.[6][7]

  • Reaktion stoppen: Die Reaktion durch Abkühlen auf Eis und Zugabe von 400 µL einer sauren Lösung (z.B. 50 mM HCl) stoppen.[7] Dies dient auch der Stabilisierung des Derivats und der Reduzierung des Hintergrundsignals des Reagenzes.[9]

  • Analyse: Einen geeigneten Aliquot der Reaktionsmischung in das HPLC-System injizieren.

HPLC-Bedingungen (Beispiel):

  • Säule: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isokratisch oder Gradient aus Acetonitril und Wasser (mit 0.1% Ameisensäure)

  • Flussrate: 1.0 mL/min

  • Säulentemperatur: 30°C

  • Detektion (FLD): Anregungswellenlänge (Ex) ~470 nm, Emissionswellenlänge (Em) ~530 nm.[7]

Visualisierungen

Derivatization_Workflow_GCMS cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Probe/Standard dry Zur Trockne eindampfen (falls in Lösung) start->dry add_solvent Wasserfreies Lösungsmittel zugeben dry->add_solvent add_tfaa TFAA zugeben add_solvent->add_tfaa react Erhitzen (60-70°C, 15-30 min) add_tfaa->react cool Abkühlen react->cool inject Injektion in GC-MS cool->inject

Abbildung 1: Experimenteller Arbeitsablauf für die GC-MS-Analyse.

Derivatization_Workflow_HPLC cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Probe/Standard in Boratpuffer add_nbd NBD-F/Cl-Lösung zugeben start->add_nbd react Erhitzen (60°C, 1-5 min) add_nbd->react stop_reaction Reaktion stoppen (Kühlen & Säure) react->stop_reaction inject Injektion in HPLC-FLD stop_reaction->inject

Abbildung 2: Experimenteller Arbeitsablauf für die HPLC-FLD-Analyse.

Derivatization_Reactions cluster_gcms GC-MS Derivatisierung (Acylierung) cluster_hplc HPLC Derivatisierung (Fluoreszenz-Markierung) amine_gc N-Ethyl-4-brombenzylamin product_gc N-Trifluoracetyl-Derivat (flüchtig & stabil) amine_gc->product_gc + tfaa TFAA (CF3CO)2O amine_hplc N-Ethyl-4-brombenzylamin product_hplc NBD-Derivat (hochfluoreszierend) amine_hplc->product_hplc + nbd NBD-F/Cl

Abbildung 3: Chemische Reaktionen der Derivatisierung.

References

Application Notes: Scale-Up Synthesis of N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of N-Ethyl-4-bromobenzylamine, a key intermediate in pharmaceutical and chemical research. The primary synthetic route discussed is the reductive amination of 4-bromobenzaldehyde with ethylamine. Additionally, a protocol for the synthesis of the precursor, 4-bromobenzaldehyde, from 4-bromotoluene is provided for a complete process overview.

Synthesis of Precursor: 4-Bromobenzaldehyde

4-Bromobenzaldehyde is a pivotal aromatic aldehyde that serves as the primary starting material for the synthesis of this compound.[1][2] For large-scale production, a reliable synthesis of this precursor is essential. A common and well-established method involves the two-step free-radical bromination of 4-bromotoluene, followed by hydrolysis of the resulting 4-bromobenzal bromide.[1]

Experimental Protocol: Two-Step Synthesis from 4-Bromotoluene

Step 1: Free-Radical Bromination of 4-Bromotoluene

  • Set up a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge the flask with 4-bromotoluene (1.0 eq).

  • Heat the flask to 105 °C in an oil bath while stirring. For initiation, illuminate the flask with a 150-watt tungsten lamp.[1]

  • Slowly add bromine (2.1 eq) via the dropping funnel over approximately 3 hours, maintaining the reaction temperature between 105-135 °C.[1]

  • After the addition is complete, increase the temperature to 150 °C to ensure the reaction proceeds to completion, yielding crude 4-bromobenzal bromide.[1]

Step 2: Hydrolysis of 4-Bromobenzal Bromide

  • Transfer the crude 4-bromobenzal bromide to a larger reaction vessel.

  • Add powdered calcium carbonate (approx. 2.0 eq relative to 4-bromotoluene) and water.[1]

  • Heat the mixture to reflux for approximately 15 hours to facilitate hydrolysis.[1]

  • After hydrolysis, purify the crude 4-bromobenzaldehyde via steam distillation.

  • Cool the collected distillate to crystallize the product.

  • Collect the solid product by filtration and dry it in a desiccator. The expected yield is typically in the range of 60-70%.[1]

Data Presentation: 4-Bromobenzaldehyde Synthesis
ParameterValueReference
Starting Material4-Bromotoluene[1]
Reagent (Step 1)Bromine (Br₂)[1]
Molar Ratio (Br₂/Toluene)~2.1 : 1[1]
Temperature (Step 1)105-135 °C[1]
Reagent (Step 2)Calcium Carbonate (CaCO₃)[1]
Reaction Time (Step 2)15 hours (reflux)[1]
Purification MethodSteam Distillation[1]
Expected Yield60-70%[1]

Visualization: Workflow for 4-Bromobenzaldehyde Synthesis

A 4-Bromotoluene B Free-Radical Bromination (Br₂, light, heat) A->B C 4-Bromobenzal Bromide B->C D Hydrolysis (CaCO₃, H₂O, reflux) C->D E Crude Product D->E F Purification (Steam Distillation) E->F G 4-Bromobenzaldehyde F->G

Workflow for 4-Bromobenzaldehyde Synthesis.

Scale-Up Synthesis of this compound via Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds and is widely used in the synthesis of amines.[3] The process involves the reaction of a carbonyl compound (4-bromobenzaldehyde) with an amine (ethylamine) to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine. For scale-up, a one-pot procedure using a mild reducing agent is preferable.

Experimental Protocol: Reductive Amination
  • To a suitable inert reaction vessel, charge 4-bromobenzaldehyde (1.0 eq) and a solvent such as 1,2-dichloroethane or tetrahydrofuran (THF).

  • Add ethylamine (2.0 M solution in THF, 1.5 eq) to the mixture under a nitrogen atmosphere.[4]

  • Add glacial acetic acid (1.5 eq) to catalyze the formation of the imine intermediate.[4]

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions, ensuring the temperature remains below 10 °C.[4]

  • Allow the reaction to warm to room temperature and stir overnight, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography to obtain the final product.[4]

Data Presentation: this compound Synthesis
ParameterValueReference
Starting Material4-Bromobenzaldehyde[4]
Amine SourceEthylamine (2.0 M in THF)[4]
Reducing AgentSodium Triacetoxyborohydride[4]
CatalystGlacial Acetic Acid[4]
Molar Ratio (Amine/Aldehyde)~1.5 : 1[4]
Molar Ratio (Reducer/Aldehyde)~1.5 : 1[4]
Reaction Temperature0 °C to Room Temperature[4]
Solvent1,2-Dichloroethane or THF[4]
Work-upAqueous NaHCO₃ quench, extraction[4]
Purification MethodColumn Chromatography[4]

Visualization: Reductive Amination Workflow

A 4-Bromobenzaldehyde + Ethylamine B Imine Formation (Acetic Acid Catalyst) A->B C Intermediate Imine B->C D In-situ Reduction (NaBH(OAc)₃) C->D E Crude Product Mixture D->E F Quench & Work-up E->F G Purification F->G H This compound G->H

One-pot reductive amination process.

Overall Synthetic Relationship and Considerations

The successful scale-up of this compound synthesis relies on the efficient execution of two primary stages: the preparation of the aldehyde precursor and its subsequent conversion to the target amine. Careful control of reaction parameters and purification at each stage is critical for achieving high yield and purity.

Logical Relationship of Synthesis

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination A 4-Bromotoluene B 4-Bromobenzaldehyde A->B Bromination & Hydrolysis D This compound B->D Reductive Amination C Ethylamine C->D

Overall two-stage synthesis plan.
Safety and Handling

  • Bromine: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. It should be handled under an inert atmosphere.

  • Solvents: Organic solvents like 1,2-dichloroethane and THF are flammable. Ensure all heating is done using oil baths or heating mantles, and avoid open flames.

  • General Precautions: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in these protocols. A thorough risk assessment should be conducted before commencing any scale-up operation.

References

Application Notes and Protocols: N-Ethyl-4-bromobenzylamine in Parallel Synthesis for Library Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Ethyl-4-bromobenzylamine as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. This document outlines the strategic application of this scaffold in drug discovery, leveraging its dual functional handles for rapid diversification. Detailed experimental procedures for library synthesis, purification, and analysis are provided, alongside illustrative data and visualizations to guide researchers in establishing high-throughput chemistry workflows.

Introduction

Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid generation of large and diverse compound libraries for high-throughput screening and lead optimization.[1][2] The choice of a central scaffold is critical to the success of library synthesis, as it dictates the accessible chemical space and the structural diversity of the resulting compounds. This compound is an attractive scaffold for library generation due to its bifunctional nature. It possesses a secondary amine that can be readily functionalized through reactions such as acylation and reductive amination, and a bromo-phenyl group that is amenable to a wide range of metal-catalyzed cross-coupling reactions.[3][4] This dual functionality allows for the introduction of diverse substituents at two distinct points on the molecule, facilitating the systematic exploration of structure-activity relationships (SAR).

This document provides a framework for the use of this compound in a parallel synthesis workflow to generate a focused library of substituted benzamides and biaryls. The protocols are designed for a 96-well plate format, which is amenable to automation and high-throughput purification.

Key Applications

The strategic use of this compound as a scaffold allows for the generation of libraries targeting a wide array of biological pathways. For instance, libraries of substituted biaryl amines can be screened against protein kinases, which are often implicated in oncology and inflammatory diseases. The diverse functionalities that can be introduced via cross-coupling and amidation reactions allow for the fine-tuning of physicochemical properties to optimize for potency, selectivity, and pharmacokinetic profiles.

Experimental Workflow

The overall workflow for the parallel synthesis of a compound library using this compound is depicted below. The process begins with the functionalization of the secondary amine, followed by a diversification step at the aryl bromide position.

G cluster_0 Phase 1: Amine Functionalization cluster_1 Phase 2: Aryl Diversification cluster_2 Downstream Applications A Start: this compound Scaffold B Step 1: Parallel Amidation (Array of Carboxylic Acids) A->B Reagents & Conditions C Intermediate Library A (N-acylated-4-bromobenzylamines) B->C D Step 2: Parallel Suzuki Coupling (Array of Boronic Acids) C->D Purification & QC E Final Compound Library (Diverse Biaryl Amides) D->E F High-Throughput Screening E->F Compound Plating G Hit Identification & SAR Analysis F->G

Figure 1: A generalized workflow for the two-step parallel synthesis of a diverse compound library starting from the this compound scaffold.

Methodologies and Protocols

Materials and Equipment
  • This compound

  • Array of diverse carboxylic acids

  • Array of diverse boronic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane

  • Water (deionized)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, but recommended)

  • Inert atmosphere glovebox or manifold

  • Parallel synthesizer/shaker

  • Centrifugal evaporator

  • High-throughput purification system (e.g., preparative HPLC-MS)

  • 96-well plate reader for quantification

Protocol 1: Parallel Amidation of this compound

This protocol describes the acylation of the secondary amine of this compound with a diverse set of carboxylic acids in a 96-well format.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.22 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF in a 96-well plate (Plate A).

    • Prepare a 0.25 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block (Reaction Block 1), add 200 µL of the this compound stock solution (40 µmol).

    • Add 200 µL from the corresponding well of Plate A (carboxylic acids, 44 µmol, 1.1 eq).

    • Add 200 µL of the HATU stock solution (50 µmol, 1.25 eq).

    • Add 200 µL of the DIPEA stock solution (100 µmol, 2.5 eq).

  • Reaction Execution:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on a shaker and agitate at room temperature for 16 hours.

  • Work-up and Isolation (Simplified for High-Throughput):

    • After the reaction is complete, quench each well with 500 µL of water.

    • Extract with 1 mL of ethyl acetate twice.

    • Combine the organic layers in a new 96-well deep-well plate.

    • Evaporate the solvent using a centrifugal evaporator to yield the crude intermediate amide library.

Protocol 2: Parallel Suzuki Coupling of the Intermediate Library

This protocol details the diversification of the 4-bromo position via a Suzuki cross-coupling reaction with a library of boronic acids.

  • Reagent Preparation:

    • Re-dissolve the crude intermediate amide library from Protocol 1 in 500 µL of 1,4-dioxane per well.

    • Prepare 0.2 M stock solutions of a diverse library of boronic acids in 1,4-dioxane in a 96-well plate (Plate B).

    • Prepare a 2 M aqueous solution of Na2CO3.

    • Prepare a 0.01 M solution of Pd(PPh3)4 in 1,4-dioxane.

  • Reaction Setup (under inert atmosphere):

    • To each well of the reaction block containing the intermediate library, add 250 µL from the corresponding well of Plate B (boronic acids, 50 µmol, 1.25 eq).

    • Add 200 µL of the 2 M Na2CO3 solution (400 µmol, 10 eq).

    • Add 50 µL of the Pd(PPh3)4 solution (0.5 µmol, 1.25 mol%).

  • Reaction Execution:

    • Seal the reaction block and heat to 80°C with shaking for 12 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 1 mL of water and 1 mL of ethyl acetate to each well.

    • Separate the organic layer.

    • The crude product in the organic layer is then subjected to high-throughput parallel purification via preparative HPLC-MS.

    • The purified fractions are collected, and the solvent is evaporated to yield the final compound library as dry films.

Data Presentation

The success of each reaction in the parallel synthesis workflow should be monitored. The following tables present illustrative data for a representative subset of the synthesized library.

Table 1: Representative Results for Parallel Amidation (Protocol 1)

Well IDCarboxylic Acid R-groupPurity of Crude Amide (%)Yield (mg)
A1Phenyl9212.5
A24-Chlorophenyl8813.1
A32-Thienyl9511.9
A4Cyclohexyl9111.5

Table 2: Representative Results for Parallel Suzuki Coupling (Protocol 2)

Well IDBoronic Acid R'-groupPurity of Final Product (%)Final Yield (mg)
A13-Pyridyl989.8
A24-Methoxyphenyl9610.5
A3N-Boc-3-pyrrole9511.2
A42-Naphthyl9710.1

Illustrative Signaling Pathway for Library Screening

Libraries generated from the this compound scaffold can be screened against various targets. The diagram below illustrates a hypothetical kinase signaling pathway that could be a target for the synthesized library.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Activation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Gene Expression CompoundLibrary Synthesized Library (from this compound) CompoundLibrary->KinaseB Inhibition

Figure 2: A diagram of a hypothetical signaling pathway where the synthesized library could act as inhibitors of "Kinase B", thereby blocking downstream cell proliferation.

Conclusion

This compound serves as an excellent starting scaffold for the parallel synthesis of diverse chemical libraries. Its orthogonal functional handles allow for a two-step diversification strategy, leading to the rapid generation of novel chemical entities with significant potential in drug discovery. The protocols and workflows outlined in these application notes provide a robust framework for researchers to implement this strategy in their own laboratories. The adaptability of the reaction conditions to a 96-well format makes this approach particularly suitable for high-throughput chemistry and screening campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Ethyl-4-bromobenzylamine Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of N-Ethyl-4-bromobenzylamine. Our aim is to facilitate the optimization of this reaction for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters for a successful Suzuki coupling reaction include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The presence of the amine functionality in this compound can influence the reaction, potentially by coordinating with the palladium catalyst.[1] Therefore, careful selection of these parameters is crucial to minimize side reactions and maximize product yield.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: For substrates containing amine groups, modern catalyst systems involving palladium acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[2][3] A classic and reliable, though sometimes less active, option is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The choice of ligand is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4][5] For amine-containing substrates, the choice of base can be critical.[6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The strength and solubility of the base can significantly impact the reaction rate and yield.[6][7] Weaker bases might be less effective, while overly strong bases could promote side reactions. A screening of different bases is often recommended.[6]

Q4: What solvent systems are typically used for the Suzuki coupling of substrates like this compound?

A4: Aprotic polar solvents are commonly employed, often in a mixture with water.[8] Popular choices include 1,4-dioxane/water, tetrahydrofuran (THF)/water, or toluene/water mixtures.[8][9] The presence of water can help dissolve the inorganic base and facilitate the transmetalation step.[9] However, anhydrous conditions can also be successful, particularly when using organic-soluble bases.[9]

Q5: At what temperature should I run the reaction?

A5: The optimal reaction temperature is a balance between achieving a reasonable reaction rate and avoiding catalyst decomposition and side reactions.[6][10] Many Suzuki couplings require heating, typically in the range of 80-110 °C.[3][8] However, some modern, highly active catalyst systems can operate at or near room temperature.[5] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or decomposed catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a more stable pre-catalyst.[6][10]
Insufficient degassing.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles to remove oxygen, which can deactivate the Pd(0) catalyst.[6][10]
Suboptimal reaction conditions.Systematically screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water), and temperatures.[6]
Impure reagents.Ensure all starting materials, especially the boronic acid and solvents, are of high purity and anhydrous.[10]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition and aggregation.This indicates the precipitation of inactive Pd(0). Improve degassing procedures to eliminate oxygen.[10] Using bulky, electron-rich ligands can form more stable palladium complexes.[10] Consider lowering the reaction temperature.
Significant Dehalogenation of Starting Material The bromine atom is replaced by a hydrogen atom.This is a common side reaction. Ensure rigorous degassing. A well-defined catalyst may help minimize this.[6]
Homocoupling of Boronic Acid Undesired coupling of two boronic acid molecules.This is often promoted by the presence of oxygen. Improve degassing techniques.[6] Using a direct Pd(0) source like Pd(PPh₃)₄ may be preferable to Pd(II) pre-catalysts that require in-situ reduction.[6]
Protodeboronation of Boronic Acid The boronic acid group is replaced by a hydrogen atom.This can be caused by strong bases or high temperatures.[6] Consider using a milder base (e.g., KF) or a lower reaction temperature. Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this issue.[6][11]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of substrates analogous to this compound. This data should serve as a starting point for optimization.

Table 1: Catalyst System Performance for Suzuki Coupling of 4-Amino-3-bromobenzoic Acid with an Arylboronic Acid [2]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1001295
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O1002485
PdCl₂(dppf)dppfCs₂CO₃DMF901692

Note: This data is for a structurally related substrate and may require optimization for this compound.

Table 2: Reaction Conditions for Suzuki Coupling of Ethyl 4-bromobenzoate with Phenylboronic Acid [9]

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Toluene/H₂O100

Note: This provides a well-defined set of conditions for a similar aryl bromide.

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This is a starting point and will likely require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][3]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)L_n-X oa->pd2 trans Transmetalation pd2->trans pd2_r R-Pd(II)L_n-R' trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product R-R' re->product aryl_halide R-X (this compound) aryl_halide->oa boronic_acid R'-B(OR)₂ + Base boronic_acid->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Optimization

Experimental_Workflow Experimental Workflow for Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_troubleshoot Troubleshooting reagents 1. Assemble Reagents (Substrate, Boronic Acid, Base) inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat to Reaction Temperature solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Extraction and Washing cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify analyze 11. Characterize Product purify->analyze check_yield Low Yield? analyze->check_yield check_yield->reagents Optimize Conditions

Caption: A logical workflow for performing and optimizing the Suzuki coupling reaction.

References

Technical Support Center: N-Ethyl-4-bromobenzylamine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during the cross-coupling of N-Ethyl-4-bromobenzylamine, enabling you to optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Q1: My cross-coupling reaction with this compound is resulting in a low yield of the desired product. What are the primary factors to investigate?

A1: Low yields in cross-coupling reactions involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are susceptible to deactivation through oxidation.[1] Ensure that your catalyst and ligands are fresh and have been stored under an inert atmosphere. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is crucial.[2]

  • Reaction Atmosphere: The presence of oxygen can lead to catalyst decomposition and promote undesirable side reactions such as the homocoupling of boronic acids in Suzuki reactions.[2][3] It is critical to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Reagent Purity: Ensure all reagents, including the solvent and base, are of high purity and anhydrous where required. Water can contribute to hydrodehalogenation, a side reaction that replaces the bromine atom with hydrogen.[4][5]

  • Base Selection: The choice and quality of the base are critical. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause decomposition of your starting material or product. The particle size and solubility of inorganic bases can also impact the reaction rate.[6]

Q2: I am observing a significant amount of homocoupling byproduct (biaryl formation) in my Suzuki-Miyaura reaction. How can this be minimized?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, especially in the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to promote this side reaction.[7] Here are several strategies to suppress homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction vessel is properly sealed and the solvent is thoroughly degassed. A common procedure is to bubble an inert gas through the solvent for 10-15 minutes.[1]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂.[8] If a Pd(II) source is used, the addition of a mild reducing agent can help to quickly generate the active Pd(0) catalyst and minimize Pd(II)-mediated homocoupling.[9]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[8]

  • Use of Additives: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling to less than 0.1%.[8][9]

Q3: My reaction is producing a notable amount of 4-ethylbenzylamine, the hydrodehalogenated product. What causes this and how can it be prevented?

A3: Hydrodehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom.[4][5][10] This can be a significant issue, leading to reduced yields of the desired cross-coupled product.

  • Source of Hydrogen: The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols (if used as a solvent), or even the amine coupling partner in Buchwald-Hartwig reactions.[4][5]

  • Reaction Conditions: The choice of base and solvent can influence the rate of hydrodehalogenation. For instance, using stronger bases or alcohol-based solvents can sometimes exacerbate this side reaction.[10]

  • Minimization Strategies:

    • Use Anhydrous Conditions: Employing anhydrous and properly degassed solvents is crucial.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation. Screening different ligands can be beneficial.[4][5]

    • Base Selection: Opt for a base that is sufficiently strong for the catalytic cycle but does not promote hydrodehalogenation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxides in some cases.[6]

Q4: What is the optimal choice of base for the Buchwald-Hartwig amination of this compound?

A4: The choice of base in Buchwald-Hartwig amination is critical and often substrate-dependent. A balance must be struck between reactivity and the potential for side reactions.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are often highly effective.[6] However, they may not be compatible with base-sensitive functional groups.

  • Weaker Inorganic Bases: Weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance.[6] Cs₂CO₃ is often a good starting point due to its good solubility in many organic solvents.[6]

  • Solvent Influence: The effectiveness of a base can be influenced by the solvent. In nonpolar solvents, an anionic base is generally required, whereas in polar solvents, other options may be viable.[11]

  • Screening: It is often necessary to screen a few different bases to find the optimal conditions for your specific reaction.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the outcome of cross-coupling reactions, providing a basis for optimization.

Table 1: Effect of Base on Buchwald-Hartwig Amination Yield

EntryBaseSolventTemperature (°C)Yield (%)
1NaOtBuToluene100>95
2K₃PO₄Dioxane10085
3Cs₂CO₃DMF11090
4K₂CO₃Toluene11065

Note: Data presented is representative for aryl bromides and may require optimization for this compound.

Table 2: Influence of Ligand Choice on Suzuki-Miyaura Homocoupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donatingMay allow for more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[8]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableCan be very effective in suppressing homocoupling due to their strong binding to palladium.[8]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

    • Add degassed 1,4-dioxane and water via syringe.[1]

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Secondary amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

    • XPhos (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and anhydrous toluene.

    • Add the secondary amine via syringe, and seal the tube.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After the reaction is complete, cool to room temperature, and dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling

G reagents 1. Add solid reagents to flask (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup (Dilute, Wash, Dry) heat->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_atmosphere Inert atmosphere maintained? start->check_atmosphere check_reagents Reagents fresh & pure? check_atmosphere->check_reagents Yes improve_atmosphere Action: Improve degassing and inerting technique. check_atmosphere->improve_atmosphere No check_conditions Screen Base/Ligand/Solvent? check_reagents->check_conditions Yes replace_reagents Action: Use fresh catalyst/ligand and anhydrous solvent. check_reagents->replace_reagents No optimize Action: Perform reaction screening to find optimal conditions. check_conditions->optimize Yes

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Common Side Reaction Pathways

G cluster_main Main Catalytic Cycle start Ar-Br + Pd(0)L₂ oxidative_addition Oxidative Addition start->oxidative_addition homocoupling Homocoupling (Biaryl Product) oxidative_addition->homocoupling [O₂], Pd(II) hydrodehalogenation Hydrodehalogenation (Ar-H Product) oxidative_addition->hydrodehalogenation H-source desired_product Desired Cross-Coupled Product

References

Technical Support Center: Purification of N-Ethyl-4-bromobenzylamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of N-Ethyl-4-bromobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • Reductive Amination of 4-bromobenzaldehyde with ethylamine:

    • Unreacted starting materials: 4-bromobenzaldehyde and ethylamine.

    • Imines: The intermediate imine may persist if the reduction is incomplete.[1][2]

    • Over-reduction: Reduction of the aldehyde to 4-bromobenzyl alcohol.

    • Secondary amine: N-(4-Bromobenzyl)ethanamine, if mono-alkylation occurs.

  • N-alkylation of 4-bromobenzylamine with an ethyl halide (e.g., ethyl bromide):

    • Unreacted starting material: 4-bromobenzylamine.

    • Over-alkylation product: The tertiary amine, N,N-diethyl-4-bromobenzylamine.

    • Quaternary ammonium salt: Formed from further alkylation of the tertiary amine.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: A multi-step purification approach is often necessary. The choice depends on the scale of the reaction and the nature of the impurities. A common sequence involves an initial extractive workup to remove bulk impurities, followed by column chromatography for fine separation, and finally, crystallization to obtain a highly pure, crystalline product. For analytical purposes or to achieve very high purity, preparative HPLC can be employed.[3]

Q3: How can I effectively remove unreacted 4-bromobenzaldehyde?

A3: Unreacted 4-bromobenzaldehyde can be removed through a few methods:

  • Sodium bisulfite wash: A wash with a saturated aqueous solution of sodium bisulfite during the extractive workup will form a water-soluble adduct with the aldehyde, effectively removing it from the organic layer.

  • Column chromatography: 4-bromobenzaldehyde has a different polarity compared to the product and can be separated on a silica gel column.

Q4: My product appears as an oil and is difficult to handle. How can I solidify it?

A4: If this compound is obtained as an oil, it can often be converted to a more stable and easily handleable crystalline salt. Bubbling dry HCl gas through a solution of the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) will precipitate the hydrochloride salt. Alternatively, crystallization from an appropriate solvent system may yield a solid product.

Troubleshooting Guides

Extractive Workup Issues
Issue Possible Cause(s) Solution(s)
Emulsion formation during extraction. High concentration of amine salts or other surfactants.Add brine (saturated NaCl solution) to break the emulsion.[4] Filter the mixture through a pad of Celite.
Product remains in the aqueous layer after basification and extraction. Incomplete basification (pH is not high enough). The product is still protonated and water-soluble.Check the pH of the aqueous layer with pH paper and ensure it is sufficiently basic (pH > 10) by adding more base (e.g., 1M NaOH).
Amine-based impurities are still present in the organic layer. Insufficient washing with acidic solution.Perform additional washes with a dilute acid solution (e.g., 1M HCl) to protonate and remove basic impurities.[5][6]
Column Chromatography Issues
Issue Possible Cause(s) Solution(s)
Product streaking on the silica gel column. The basic nature of the amine interacting strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[7] Use a different stationary phase like alumina (basic or neutral).[7]
Co-elution of product and a close-running impurity. The chosen solvent system does not provide adequate separation.Optimize the solvent system by using a gradient elution or trying different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol).[1][8][9]
Product is not eluting from the column. The solvent system is not polar enough. The product is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluting solvent. A small percentage of methanol in dichloromethane can be effective for eluting polar amines.[9]
Crystallization Issues
Issue Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The solution is too saturated, or the cooling rate is too fast. The solvent is not ideal.Add a small amount of the good solvent to dissolve the oil, then cool slowly. Try a different solvent or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane).[10]
No crystals form upon cooling. The solution is not saturated enough. The product is highly soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[11]
Crystals are very small or needle-like. Rapid crystal growth due to high supersaturation.Decrease the rate of cooling. Use a solvent system that provides slightly higher solubility to slow down the crystallization process.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Analogs

Purification MethodTypical Purity Achieved (%)AdvantagesDisadvantages
Extractive Workup80 - 95Removes bulk impurities and unreacted reagents. Fast and scalable.May not remove structurally similar impurities.
Column Chromatography (Silica Gel)95 - 99Good separation of compounds with different polarities.Can be time-consuming and requires significant solvent usage. Amine may interact with acidic silica.
Crystallization> 99Can yield very high purity product. Removes trace impurities.Yield may be lower due to solubility losses. Finding a suitable solvent can be challenging.
Preparative HPLC> 99.5Excellent for separating very similar compounds and achieving high purity.Limited to small-scale purifications. Can be expensive.

Table 2: HPLC Purity Analysis Data for a Representative N-Aryl Amine [12]

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV99.850.15%0.01%0.03%
Quantitative ¹H-NMR (qNMR)99.790.21%0.05%0.15%

Experimental Protocols

Protocol 1: Extractive Workup
  • Quench the reaction mixture by adding water.

  • If the reaction was performed under acidic conditions, basify the aqueous layer with a 1M NaOH solution until the pH is greater than 10.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash twice with a dilute acid solution (e.g., 1M HCl) to remove any unreacted primary amine or other basic impurities.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient for N-aryl amines is a mixture of ethyl acetate and hexane, starting with a low percentage of ethyl acetate and gradually increasing the concentration. To prevent streaking, 1-2% triethylamine can be added to the eluent.[7]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Crystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for amines include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[10]

  • Dissolution: Dissolve the crude or partially purified product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude Reaction Mixture Extractive_Workup Extractive Workup Crude_Product->Extractive_Workup Column_Chromatography Column Chromatography Extractive_Workup->Column_Chromatography Purity_Check Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check Crystallization Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Purity_Check->Crystallization Purity_Check->Pure_Product If pure

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Catalyst and Ligand Selection for N-Ethyl-4-bromobenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on catalyst and ligand selection for reactions involving N-Ethyl-4-bromobenzylamine. It includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions for this compound?

A1: this compound is an aryl bromide, making it a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen (C-N) bond, coupling the aryl bromide with another amine.[1][2]

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon (C-C) bond by coupling with an organoboron reagent (e.g., a boronic acid or ester).[3][4]

  • Heck Reaction: To form a C-C bond by coupling with an alkene.[5][6]

The choice of reaction depends on the desired final product. For drug development, the Buchwald-Hartwig amination is particularly valuable for synthesizing complex aryl amines, which are common motifs in pharmaceutical compounds.[7]

Q2: How do I select the right catalyst and ligand for a Buchwald-Hartwig amination with this compound?

A2: Catalyst and ligand selection is critical for a successful Buchwald-Hartwig amination.[8]

  • Palladium Source: Modern, air-stable palladium precatalysts like tBuXPhos Pd G3 or PEPPSI-type catalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10][11] Precatalysts ensure efficient and clean generation of the active Pd(0) species, leading to more reliable and reproducible results.[9]

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[12] For aryl bromides like this compound, bulky, electron-rich phosphine ligands are highly effective.[2][10] Popular choices include dialkylbiaryl phosphines such as RuPhos, BrettPhos, and tBuXPhos.[10][12] The choice of ligand can influence reaction rate, yield, and the suppression of side reactions.[8]

Q3: What is the best choice of base and solvent for these coupling reactions?

A3: The base and solvent system is crucial for reaction success.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner (in aminations) or activate the organoboron reagent (in Suzuki couplings).[1][4] Common choices for Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[10][13] NaOtBu often permits the highest reaction rates, but it is incompatible with some functional groups.[13] For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[3][14]

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[10] Toluene, dioxane, and THF are common choices for both Buchwald-Hartwig and Suzuki reactions.[3][9] The solvent can also influence the solubility of reagents and intermediates in the catalytic cycle.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.• Use a modern, air-stable palladium precatalyst (e.g., a G3 precatalyst) for reliable activation.[9][11] • Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) to prevent oxidation.[10] • Use high-purity, anhydrous, and deoxygenated solvents and reagents.[10]
2. Incorrect Base: The chosen base is not strong enough or is incompatible with the substrates.• For Buchwald-Hartwig aminations, switch to a stronger base like NaOtBu or LiHMDS.[13] Note that NaOtBu is incompatible with ester and nitro groups.[13] • Ensure the base is fresh and has been stored properly.
3. Low Reaction Temperature: The reaction may require more thermal energy to proceed.• Gradually increase the reaction temperature, typically within the 80-110 °C range.[10] Monitor for potential side product formation at higher temperatures.
Formation of Side Products 1. Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.• This can be caused by the presence of water or other protic impurities, leading to palladium hydride formation.[11] Ensure all reagents and solvents are strictly anhydrous. • Lowering the reaction temperature may help.[10]
2. Homocoupling of Boronic Acid (Suzuki): The boronic acid couples with itself.• This can occur at higher temperatures or with prolonged reaction times. Optimize the temperature and monitor the reaction closely. • Adjust the stoichiometry of the reactants.
3. β-Hydride Elimination: A competing pathway that can lead to undesired byproducts.• Using a bulkier ligand can often disfavor this side reaction.[1][10]
Difficulty with Product Isolation 1. Emulsion during Workup: Difficulty in separating aqueous and organic layers.• Add brine to the aqueous layer to help break the emulsion. • Filter the combined mixture through a pad of celite.[14]
2. Co-elution during Chromatography: Product and impurities are difficult to separate.• Try a different solvent system for column chromatography. • Consider recrystallization as an alternative purification method.

Catalyst & Ligand Performance Data

The following table summarizes typical conditions and outcomes for palladium-catalyzed reactions with aryl bromides, which serve as a model for this compound.

Table 1: Comparison of Catalyst Systems for C-N Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemp (°C)Typical YieldNotes
Pd(OAc)₂ / RuPhosNaOtBuToluene80-110Good to ExcellentA versatile system for a range of primary and secondary amines.[10]
BrettPhos Pd G3LiHMDSDioxane80-100ExcellentPrecatalyst offers high efficiency and is suitable for substrates with protic functional groups.[10][13]
Pd₂(dba)₃ / XantPhosDBUDMF100-120GoodHomogeneous conditions using a soluble organic base (DBU) can be advantageous for flow chemistry.[16]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good to ExcellentA common system for Suzuki couplings.[14]

Yields are general and highly dependent on the specific coupling partners and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization.

  • Preparation: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vial or Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1–0.2 M.[10]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Catalyst Selection Workflow

cluster_input Inputs cluster_decision Decision Process cluster_output Execution Start Substrate: This compound + Coupling Partner ReactionType Choose Reaction Type (e.g., Buchwald-Hartwig) Start->ReactionType CatalystChoice Select Pd Source ReactionType->CatalystChoice Precatalyst Modern Precatalyst? (e.g., G3) CatalystChoice->Precatalyst LigandChoice Select Ligand Class (Bulky, Electron-Rich) CatalystChoice->LigandChoice No (e.g., Pd(OAc)2) Precatalyst->LigandChoice Yes BaseSolvent Select Base & Solvent (e.g., NaOtBu & Toluene) LigandChoice->BaseSolvent Optimization Optimization (Temp, Concentration) BaseSolvent->Optimization End Successful Reaction Optimization->End

Caption: A logical workflow for catalyst and ligand selection.

Buchwald-Hartwig Catalytic Cycle

cluster_cycle center Pd(0)L Active Catalyst OA Oxidative Addition center->OA 1 p1 LE Ligand Exchange / Deprotonation OA->LE 2 p2 RE Reductive Elimination LE->RE 3 p3 RE->center 4 Product Ar-NR₂ (Product) RE->Product p4 ArBr Ar-Br (this compound) ArBr->OA Amine R₂NH (Amine Partner) Amine->LE Base Base Base->LE

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Managing over-alkylation in N-ethylation of 4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-ethylation of 4-bromobenzylamine. Our goal is to help you manage and control over-alkylation, a common challenge in this synthesis.

Troubleshooting Guide

Over-alkylation, the formation of the tertiary amine N,N-diethyl-4-bromobenzylamine, is a primary side reaction that can significantly lower the yield of the desired secondary amine, N-ethyl-4-bromobenzylamine. This guide addresses common issues and provides systematic solutions.

Problem 1: Excessive Formation of N,N-diethyl-4-bromobenzylamine (Over-alkylation)

Potential Cause Recommended Solution
High Stoichiometry of Ethylating Agent: Using a large excess of the ethylating agent (e.g., ethyl bromide, ethyl iodide) drives the reaction towards the more nucleophilic secondary amine, leading to the formation of the tertiary amine.1. Adjust Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the ethylating agent relative to 4-bromobenzylamine. This limits the availability of the alkylating agent for the second ethylation step. 2. Slow Addition: Add the ethylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the ethylating agent, favoring the initial reaction with the primary amine.
Strongly Basic Conditions: Strong bases can deprotonate the resulting secondary amine, increasing its nucleophilicity and promoting the second alkylation.1. Use a Weaker Base: Employ a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH). 2. Use of Cesium Carbonate: Cesium carbonate (Cs₂CO₃) has been shown to promote selective mono-N-alkylation of benzylamines.[1]
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second alkylation to occur more readily.Control Temperature: Maintain a lower reaction temperature (e.g., room temperature or below) to kinetically favor mono-alkylation.
Solvent Effects: The choice of solvent can influence the relative rates of the first and second alkylation steps.Optimize Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile can be effective. Some studies suggest that ionic liquids can reduce over-alkylation.[2]
Inherent Reactivity: Benzyl bromides are highly reactive alkylating agents, and benzylamines readily undergo alkylation, making over-alkylation a persistent issue. In some cases, direct alkylation with benzyl bromides can lead exclusively to the formation of tertiary amines.[2]Alternative Synthetic Route: If over-alkylation remains a significant problem, consider switching to a more selective method such as reductive amination.

Problem 2: Incomplete Reaction or Low Conversion of 4-Bromobenzylamine

Potential Cause Recommended Solution
Insufficiently Reactive Ethylating Agent: The chosen ethylating agent may not be reactive enough under the applied conditions.1. Use a More Reactive Halide: If using ethyl chloride, consider switching to ethyl bromide or ethyl iodide, which are more reactive. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for the onset of over-alkylation.
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.Select an Appropriate Solvent: Ensure that 4-bromobenzylamine and the base are soluble in the chosen solvent. A co-solvent system may be necessary.
Deactivation of Base: The base can be neutralized by acidic impurities or moisture.Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem 3: Difficulty in Separating this compound from N,N-diethyl-4-bromobenzylamine

Potential Cause Recommended Solution
Similar Physical Properties: The mono- and di-alkylated products often have similar polarities and boiling points, making separation by distillation or standard column chromatography challenging.1. Optimize Column Chromatography: Use a high-quality silica gel with a suitable eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[3][4] 2. Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more expensive, separation method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-N-ethylation of 4-bromobenzylamine?

A1: While direct alkylation can be optimized, reductive amination is generally the most reliable and selective method for preparing secondary amines from primary amines, as it avoids the issue of over-alkylation.[6] This one-pot reaction involves the formation of an imine from 4-bromobenzylamine and acetaldehyde, which is then reduced in situ to the desired this compound.

Q2: Which reducing agent is recommended for the reductive amination of 4-bromobenzylamine?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for reductive aminations.[6] It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the selective reduction of the iminium ion intermediate.

Q3: Can I use other ethylating agents besides ethyl halides for direct alkylation?

A3: Yes, other ethylating agents like diethyl sulfate can be used. However, they are often more hazardous and may not offer significant advantages in controlling over-alkylation compared to ethyl halides.

Q4: How can I monitor the progress of the N-ethylation reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . By comparing the reaction mixture to standards of the starting material and the expected products, you can determine the extent of conversion and the formation of any side products.

Q5: What are the expected spectral characteristics of the desired product, this compound?

A5: The identity and purity of this compound can be confirmed using standard spectroscopic techniques. You can find reference spectra and CAS numbers for this compound (CAS: 856795-95-4) and the over-alkylation product, N,N-diethyl-4-bromobenzylamine, from various chemical suppliers.[7][8][9]

Data Presentation

Table 1: Comparison of Methods for N-Ethylation of 4-Bromobenzylamine

MethodKey ReagentsTypical Product Distribution (Mono:Di)AdvantagesDisadvantages
Direct Alkylation 4-bromobenzylamine, Ethyl Bromide, K₂CO₃Variable, prone to over-alkylationSimple procedure, readily available reagentsDifficult to control selectivity, often results in product mixtures
Reductive Amination 4-bromobenzylamine, Acetaldehyde, NaBH(OAc)₃Highly selective for mono-alkylationExcellent control over selectivity, avoids over-alkylationRequires an additional reagent (acetaldehyde), may require anhydrous conditions

Experimental Protocols

Protocol 1: Selective Mono-N-ethylation via Reductive Amination

This protocol is a general guideline for the reductive amination of 4-bromobenzylamine with acetaldehyde using sodium triacetoxyborohydride.

Materials:

  • 4-Bromobenzylamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane.

  • Imine Formation: Add acetaldehyde (1.1 - 1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Direct N-ethylation with Control of Over-alkylation

This protocol provides a general method for direct N-ethylation while attempting to minimize over-alkylation.

Materials:

  • 4-Bromobenzylamine

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzylamine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Addition of Ethylating Agent: Slowly add ethyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to separate the mono- and di-ethylated products.

Visualizations

reaction_pathway 4-Bromobenzylamine 4-Bromobenzylamine This compound This compound 4-Bromobenzylamine->this compound + Ethylating Agent N,N-Diethyl-4-bromobenzylamine N,N-Diethyl-4-bromobenzylamine This compound->N,N-Diethyl-4-bromobenzylamine + Ethylating Agent (Over-alkylation)

Caption: Reaction pathway for the N-ethylation of 4-bromobenzylamine, illustrating the formation of the desired mono-ethylated product and the undesired di-ethylated over-alkylation product.

troubleshooting_workflow start High Over-alkylation Observed? stoichiometry Adjust Stoichiometry (1:1 or less) start->stoichiometry Yes reductive_amination Switch to Reductive Amination start->reductive_amination Persistent Issue slow_addition Slow Addition of Ethylating Agent stoichiometry->slow_addition base Use Weaker Base (e.g., K2CO3) slow_addition->base temperature Lower Reaction Temperature base->temperature end Improved Selectivity temperature->end reductive_amination->end

Caption: A troubleshooting workflow for managing over-alkylation in the N-ethylation of 4-bromobenzylamine.

reductive_amination_scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromobenzylamine 4-Bromobenzylamine Imine Imine 4-Bromobenzylamine->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine This compound This compound Imine->this compound [Reduction] NaBH(OAc)3

References

Troubleshooting low yields in Buchwald-Hartwig amination of N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Buchwald-Hartwig amination of N-Ethyl-4-bromobenzylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no conversion of my this compound. What are the primary factors to investigate?

Low conversion in this specific Buchwald-Hartwig amination can be attributed to several critical factors. Initial checks should focus on the integrity of your catalytic system and the reaction environment.

  • Catalyst and Ligand Integrity: The palladium catalyst and the phosphine ligand are central to the reaction's success. Ensure that the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand are of high purity and have been stored under inert conditions to prevent deactivation. For the coupling of a secondary amine like N-ethylamine with an aryl bromide, sterically hindered and electron-rich biarylphosphine ligands are often effective.[1][2]

  • Inert Atmosphere and Anhydrous Conditions: The Pd(0) active species is susceptible to oxidation. It is crucial to perform the reaction under a rigorously inert atmosphere (argon or nitrogen).[3] Additionally, all solvents and reagents should be anhydrous, as water can lead to catalyst decomposition and unwanted side reactions.[3]

  • Reagent Purity: Ensure the purity of this compound and the amine coupling partner. Impurities can poison the catalyst.

Q2: What is the optimal catalyst and ligand combination for the amination of this compound?

The choice of catalyst and ligand is highly substrate-dependent. For the coupling of an electron-rich aryl bromide like 4-bromobenzylamine with a secondary aliphatic amine, a common starting point is a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precursor such as Pd(OAc)₂ that can be reduced in situ.

The ligand selection is critical. Bulky, electron-rich biarylphosphine ligands are generally preferred for promoting the amination of aryl bromides.[4] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility in C-N cross-coupling reactions.[5] It is often necessary to screen a few ligands to find the optimal one for a specific substrate combination.

Q3: Which base should I use, and how does it impact the reaction?

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[6][7]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and often lead to higher reaction rates.[3] However, these strong bases may not be compatible with base-sensitive functional groups.

  • Weaker Bases: If your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures to achieve good conversion.[1]

Q4: What are the recommended solvents and reaction temperatures?

  • Solvents: Aprotic solvents are typically used for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are common choices.[8] The solvent must be able to dissolve the reactants to a reasonable extent. Poor solubility of any of the components is a common reason for low yields.[9]

  • Temperature: Reaction temperatures generally range from 80-110 °C.[10] The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system. For less reactive combinations, a higher temperature may be necessary.

Q5: I am seeing side products in my reaction mixture. What are the likely culprits?

Several side reactions can compete with the desired C-N bond formation, leading to reduced yields.

  • Hydrodehalogenation: This is a common side reaction where the aryl bromide is reduced to the corresponding arene (in this case, 4-ethylbenzylamine). This can be more prevalent with certain catalyst systems and reaction conditions.[4]

  • β-Hydride Elimination: This side reaction can occur from the palladium-amide intermediate, particularly with amines that have β-hydrogens.[4] The use of bulky phosphine ligands can often suppress this pathway.[11]

  • Homocoupling: Dimerization of the aryl halide or the amine can sometimes be observed.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for Buchwald-Hartwig aminations of substrates similar to this compound. This data is intended to serve as a guide for optimization.

Table 1: Ligand and Base Effect on the Amination of Aryl Bromides with Secondary Amines

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)Toluene1101298[12]
4-BromoanisolePiperidine(NHC)Pd(methallyl)Cl (1)-LHMDS (1.2)Dioxane1000.393[5]
4-BromobenzonitrileBenzylamine[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBU (2)Toluene1001885[6]
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONa (2.1)Toluene1002496[13]

Table 2: Solvent Effect on the Amination of Bromobenzene with Secondary Aryl Amines

AmineSolventConversion (%)
CarbazoleToluene>99
Carbazole1,4-Dioxane97
CarbazoleCPME94
CarbazoleTHF85
DiphenylamineToluene>99
Diphenylamine1,4-Dioxane98
DiphenylamineCPME96
DiphenylamineTHF88
Reaction Conditions: Bromobenzene, Amine (1.2 equiv), [Pd(allyl)Cl]₂ (1 mol%), t-BuXPhos (4 mol%), t-BuONa (1.4 equiv), 100 °C, 24 h. Data adapted from[13].

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This procedure should be carried out under an inert atmosphere using standard Schlenk techniques.

Materials:

  • This compound

  • Amine (e.g., a secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-2.0 equivalents).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add this compound (1.0 equivalent) to the flask.

  • Via syringe, add the anhydrous, degassed solvent.

  • Finally, add the amine (1.1-1.5 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Visualizing Reaction Pathways and Troubleshooting

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Key Steps pd0 Pd(0)L_n oa_complex L_nPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L_nPd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Amine Coordination amido_complex L_nPd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (Base) product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n amido_complex->catalyst_regen k1 Pd(0)L_n: Active Catalyst k2 Ar-X: Aryl Halide k3 Amine: R'R''NH k4 Ar-NR'R'': Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_inertness Verify Inert Atmosphere and Anhydrous Conditions start->check_inertness optimize_catalyst Screen Catalyst/ Ligand Combination check_reagents->optimize_catalyst check_inertness->optimize_catalyst optimize_base Optimize Base and Concentration optimize_catalyst->optimize_base optimize_temp Adjust Reaction Temperature and Time optimize_base->optimize_temp analyze_byproducts Identify Side Products (LC-MS, NMR) optimize_temp->analyze_byproducts solution Improved Yield analyze_byproducts->solution

Caption: A logical workflow for troubleshooting low yields.

Potential Side Reaction Pathways

Side_Reactions intermediate L_nPd(II)(Ar)(NR'R'') desired_product Desired Product (Ar-NR'R'') intermediate->desired_product Reductive Elimination hydrodehalogenation Hydrodehalogenation (Ar-H) intermediate->hydrodehalogenation Protonolysis/ Other Pathways beta_hydride β-Hydride Elimination (Imine/Enamine + Ar-H) intermediate->beta_hydride β-H Elimination

Caption: Competing side reactions in Buchwald-Hartwig amination.

References

Technical Support Center: Monitoring the Synthesis of N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers monitoring the synthesis of N-Ethyl-4-bromobenzylamine via reductive amination of 4-bromobenzaldehyde and ethylamine, utilizing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

A common and effective method for the synthesis of this compound is the reductive amination of 4-bromobenzaldehyde with ethylamine.[1][2] This process typically involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.[2]

Reductive Amination Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add ethylamine (1.5-2.0 equivalents).

  • If desired, a mild acid catalyst like acetic acid can be added to facilitate imine formation.[3]

  • Stir the reaction mixture at room temperature for 30-60 minutes. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.[1][4][5] Using a milder reducing agent like NaBH(OAc)₃ can prevent the reduction of the starting aldehyde.[1]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography if necessary.[6]

Data Presentation

Table 1: Key Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
4-BromobenzaldehydeC₇H₅BrO185.02184.96 (isotope), 186.96 (isotope)
EthylamineC₂H₇N45.0846.07
N-(4-bromobenzylidene)ethanamine (Imine Intermediate)C₉H₁₀BrN212.09212.00 (isotope), 214.00 (isotope)
This compoundC₉H₁₂BrN214.10214.02 (isotope), 216.02 (isotope)

Table 2: Example TLC Monitoring Data

Eluent System: 80:20 Hexane:Ethyl Acetate

CompoundExpected Rf Value (approximate)Visualization
4-Bromobenzaldehyde0.6UV (254 nm)
This compound0.4UV (254 nm), Permanganate or Ninhydrin stain
Baseline~0.0Polar impurities, salts

Note: Rf values are highly dependent on the specific TLC plate, eluent system, and experimental conditions. The values above are for illustrative purposes.

Mandatory Visualizations

Reaction_Pathway Reductive Amination Pathway A 4-Bromobenzaldehyde C N-(4-bromobenzylidene)ethanamine (Imine Intermediate) A->C + Ethylamine - H₂O B Ethylamine B->C D This compound (Product) C->D + [H] (e.g., NaBH₄)

Caption: Reaction pathway for the synthesis of this compound.

TLC_Workflow TLC Monitoring Workflow start Prepare TLC Plate (draw baseline) spot Spot Reaction Mixture, Starting Material, and Co-spot start->spot develop Develop Plate in Solvent Chamber spot->develop dry Dry the TLC Plate develop->dry visualize Visualize Spots (UV light, stain) dry->visualize analyze Analyze R_f Values and Spot Intensity visualize->analyze

Caption: General workflow for monitoring the reaction by TLC.

LCMS_Workflow LC-MS Analysis Workflow sample Take Aliquot from Reaction quench Quench and Dilute Sample sample->quench filter Filter Sample (0.22 µm syringe filter) quench->filter inject Inject into LC-MS filter->inject separate Liquid Chromatography (e.g., C18 column) inject->separate detect Mass Spectrometry (ESI+, Scan/SIM mode) separate->detect process Process Data (Extract Ion Chromatograms) detect->process

Caption: Workflow for LC-MS analysis of the reaction mixture.

Troubleshooting and FAQs

TLC Analysis

Q1: My spots are streaking or tailing on the TLC plate. What should I do?

A1: Streaking or tailing can be caused by several factors:

  • Overloading the sample: The sample spotted on the plate is too concentrated.[7][8][9] Try diluting your sample before spotting it.[7]

  • Polar compounds: Amines and carboxylic acids can interact strongly with the silica gel, causing tailing.[7][10] Adding a small amount of a modifier to your eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue.[10]

  • Inappropriate solvent system: The polarity of your eluent may not be suitable for your compounds.[8] Experiment with different solvent systems of varying polarities.

Q2: I can't see any spots on my TLC plate after development.

A2: This could be due to a few reasons:

  • Sample is too dilute: Your sample may not be concentrated enough to be visible.[7][8] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, or concentrate your sample before spotting.[8]

  • Compound is not UV-active: If you are only using a UV lamp for visualization, your compounds may not absorb UV light.[7] Try using a visualizing stain, such as potassium permanganate or iodine vapor, which are effective for a wide range of organic compounds.[10][11]

  • Reaction has not worked: It is possible that your experiment did not proceed as expected and there is no product or starting material present in the expected form.[7][8]

  • Solvent level in the developing chamber was too high: If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[7][8]

Q3: The Rf values of my starting material and product are very similar. How can I improve separation?

A3:

  • Change the solvent system: The best approach is to try different eluent systems.[12] Small changes in the solvent ratio or switching to a different solvent entirely can significantly alter the separation.

  • Use a co-spot: A co-spot, where you spot both the starting material and the reaction mixture in the same lane, can help to resolve small differences in Rf values.[12]

LC-MS Analysis

Q4: I am not seeing the expected molecular ion peak for my product in the mass spectrum.

A4:

  • Incorrect ionization mode: Ensure you are using the appropriate ionization mode. For amines, positive electrospray ionization (ESI+) is typically effective.[13]

  • In-source fragmentation: The compound may be fragmenting in the ion source. Try reducing the cone voltage or using a gentler ionization technique if available.

  • Adduct formation: Look for common adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if salts are present in your mobile phase or sample.

  • Low concentration: The product may be present at a concentration below the detection limit of the instrument.

Q5: The peaks in my chromatogram are broad or show poor shape.

A5:

  • Column issues: The column may be overloaded, contaminated, or degraded. Try injecting a smaller sample volume or cleaning/replacing the column.

  • Mobile phase incompatibility: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.

  • pH of the mobile phase: For amine analysis, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve peak shape by ensuring the analyte is consistently protonated.[13][14]

Reaction Troubleshooting

Q6: My reductive amination reaction is very slow or incomplete.

A6:

  • Inefficient imine formation: Imine formation is an equilibrium process.[2] Adding a dehydrating agent like anhydrous magnesium sulfate or using a Dean-Stark apparatus can help drive the reaction forward. A catalytic amount of acid can also accelerate this step.[15]

  • Inactive reducing agent: Sodium borohydride can decompose over time, especially if not stored properly.[4] It is advisable to use fresh or properly stored reducing agent. Sodium triacetoxyborohydride is sensitive to water.[5]

  • Steric hindrance: If the aldehyde or amine is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures.[15]

  • Side reactions: The reducing agent can potentially reduce the starting aldehyde before it forms the imine, especially with a strong reductant like NaBH₄.[1] Using a milder reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can mitigate this.[1][4]

Q7: I am observing the formation of byproducts in my reaction.

A7:

  • Over-alkylation: In some cases, the product secondary amine can react with another molecule of the aldehyde and be reduced to form a tertiary amine. This is less common in reductive aminations compared to direct alkylations but can occur.[1] Using a controlled stoichiometry of the reactants can help minimize this.

  • Aldehyde reduction: As mentioned, the starting aldehyde can be reduced to the corresponding alcohol (4-bromobenzyl alcohol). This is more likely with powerful reducing agents.[1]

  • Hydrolysis of the imine: The imine intermediate can be sensitive to water and may hydrolyze back to the starting aldehyde and amine, especially under acidic or basic work-up conditions.[16]

References

Addressing catalyst deactivation in reactions with N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-4-bromobenzylamine in catalytic reactions. The information is presented in a question-and-answer format to directly address common issues, particularly catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions involving this compound?

A1: this compound is frequently used as a reactant in various palladium-catalyzed cross-coupling reactions. These are essential for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical in the synthesis of pharmaceuticals and other complex organic molecules. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond between this compound and a boronic acid or ester.

  • Heck Coupling: For the formation of a C-C bond between this compound and an alkene.[1][2][3][4][5]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond between this compound and an amine.[6][7][8][9]

Q2: What are the primary causes of catalyst deactivation in these reactions?

A2: Catalyst deactivation is a common issue that leads to low yields and incomplete reactions. The primary causes can be categorized as follows:

  • Poisoning: Strong chemisorption of species onto the catalytic active sites, blocking them from participating in the reaction. Common poisons include sulfur compounds, and sometimes the reactants or products themselves can act as inhibitors.[10][11][12] In the case of this compound, the nitrogen atom in the amine can sometimes coordinate too strongly with the palladium catalyst, leading to deactivation.[13][14]

  • Fouling: The physical deposition of materials, such as polymers or high molecular weight byproducts, onto the catalyst surface and within its pores. This blocks access to the active sites.[10][11][12]

  • Thermal Degradation (Sintering): At high temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[10][12]

  • Leaching: The dissolution of the active metal from the solid support into the reaction medium, leading to a loss of catalytic activity.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is giving me a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings are often related to catalyst deactivation or suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Check the Quality of Reagents and Solvents:

    • Substrate Purity: Impurities in this compound or the boronic acid partner can poison the catalyst. Ensure high purity of your starting materials.

    • Solvent and Base: Use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation. The choice of base is also critical; ensure it is fully dissolved and of the correct strength for your specific system.[15]

  • Evaluate the Catalyst and Ligand System:

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Try incrementally increasing the catalyst concentration.

    • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often more effective.

    • Catalyst Deactivation: Palladium black precipitation is a visual indicator of catalyst decomposition. This can be caused by impurities or high temperatures.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction speed and catalyst stability.

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction duration.

Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki-Miyaura Reaction reagents Step 1: Verify Reagent and Solvent Quality start->reagents catalyst Step 2: Evaluate Catalyst and Ligand System reagents->catalyst Reagents OK failure Persistent Low Yield - Further Investigation Needed reagents->failure Impure Reagents conditions Step 3: Optimize Reaction Conditions catalyst->conditions Catalyst System OK catalyst->failure Catalyst/Ligand Issue success Reaction Optimized conditions->success Optimization Successful conditions->failure Suboptimal Conditions G Active_Catalyst Active Pd(0) Catalyst Deactivated_Catalyst Palladium Black (Inactive) Active_Catalyst->Deactivated_Catalyst Oxygen Oxygen Oxygen->Deactivated_Catalyst Oxidation High_Temp High Temperature High_Temp->Deactivated_Catalyst Sintering Ligand_Degradation Ligand Degradation Ligand_Degradation->Deactivated_Catalyst Loss of Stabilization G start Deactivated Heterogeneous Catalyst recovery 1. Catalyst Recovery (Filtration) start->recovery washing 2. Washing with Solvents recovery->washing regeneration 3. Chemical Regeneration Treatment washing->regeneration drying 4. Drying under Vacuum regeneration->drying reuse Regenerated Catalyst for Reuse drying->reuse

References

Impact of solvent and base choice on N-Ethyl-4-bromobenzylamine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-4-bromobenzylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

A1: this compound has two primary reactive sites: the secondary amine nitrogen and the carbon atom of the benzene ring attached to the bromine. The nitrogen atom is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.[1]

Q2: Which type of solvent is most suitable for the N-alkylation of this compound?

A2: Polar aprotic solvents are generally the best choice for the N-alkylation of this compound, which typically proceeds via an S_N2 mechanism. These solvents can dissolve the amine and the alkylating agent while minimally solvating the nucleophilic amine, thus not hindering its reactivity. Protic solvents, on the other hand, can form hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.

Q3: How does the choice of base affect the N-alkylation of this compound?

A3: The base plays a crucial role in N-alkylation by deprotonating the secondary amine, thereby increasing its nucleophilicity. The strength and solubility of the base can significantly impact the reaction rate and yield. Stronger, more soluble bases can lead to faster reactions. However, a very strong base might promote side reactions. The choice of base can also influence the selectivity of the reaction, for instance, by helping to prevent over-alkylation.

Q4: I am observing significant amounts of the quaternary ammonium salt as a byproduct. How can I avoid this over-alkylation?

A4: Over-alkylation is a common issue as the tertiary amine product can be more nucleophilic than the starting secondary amine. To minimize the formation of the quaternary ammonium salt, consider the following strategies:

  • Use of a bulky base: A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) can be effective.

  • Stoichiometric control: Using a slight excess of the this compound relative to the alkylating agent can favor the formation of the tertiary amine.

  • Choice of base: Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation and suppressing undesired dialkylation.

  • Alternative methods: Reductive amination is a reliable method to avoid over-alkylation by reacting the amine with a carbonyl compound to form an iminium ion, which is then reduced in situ.

Troubleshooting Guides

Issue 1: Slow or Incomplete N-Alkylation Reaction

Potential Cause Troubleshooting Step Rationale
Insufficient Base Strength Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or use a stronger organic base like DBU).A stronger base will more effectively deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.
Low Reaction Temperature Increase the reaction temperature. Consider using a high-boiling point solvent like DMF or employing microwave irradiation.Many N-alkylation reactions require thermal energy to proceed at a practical rate.
Poor Solvent Choice Replace a protic solvent (e.g., ethanol, water) with a polar aprotic solvent (e.g., DMF, acetonitrile, acetone).Polar aprotic solvents do not form strong hydrogen bonds with the amine, leaving it more available to react.
Steric Hindrance If the alkylating agent is bulky, a higher temperature and longer reaction time may be necessary.Steric hindrance around the electrophilic carbon of the alkylating agent can slow down the S_N2 reaction.

Issue 2: Low Yield of the Desired Tertiary Amine Product

Potential Cause Troubleshooting Step Rationale
Over-alkylation Use a less reactive alkylating agent (e.g., an alkyl chloride instead of a bromide or iodide), use a bulky base (DIPEA), or switch to reductive amination.These strategies can help to selectively form the desired tertiary amine and avoid the formation of the quaternary ammonium salt.
Side Reactions Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if base-sensitive functional groups are present. Lowering the reaction temperature might also reduce side product formation.Some bases can be strong enough to promote elimination or other unwanted side reactions, especially at elevated temperatures.
Incomplete Reaction See "Slow or Incomplete N-Alkylation Reaction" troubleshooting guide above.A low yield can be a direct result of an incomplete reaction.

Data Presentation: Impact of Solvent and Base on N-Alkylation

The following table summarizes the general impact of different solvents and bases on the N-alkylation of secondary amines like this compound. The data is compiled from general principles of organic chemistry and findings from related reactions.

Base Solvent Relative Reaction Rate Tendency for Over-alkylation Notes
K₂CO₃AcetonitrileModerateModerateA common and cost-effective choice. The reaction may require heating.
K₂CO₃DMFModerate to FastModerateDMF can enhance the solubility of the base and reactants, potentially increasing the reaction rate.
Cs₂CO₃DMFFastLow to ModerateCesium carbonate is more soluble and basic than K₂CO₃, often leading to higher yields and better selectivity for mono-alkylation.
DIPEAAcetonitrileModerateLowAs a sterically hindered, non-nucleophilic base, DIPEA is excellent for preventing over-alkylation.
TriethylamineAcetonitrileSlow to ModerateHighTriethylamine is a weaker base and can also act as a nucleophile, potentially leading to the formation of quaternary ammonium salts.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for Controlled N-Alkylation

This protocol utilizes reductive amination for a more controlled N-alkylation, which is particularly useful for preventing over-alkylation.

Materials:

  • This compound

  • Aldehyde or Ketone (as the alkylating agent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous DCE.

  • Add the desired aldehyde or ketone (1.1-1.5 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve this compound in anhydrous solvent prep2 Add Base (e.g., K₂CO₃) prep1->prep2 prep3 Add Alkyl Halide prep2->prep3 reaction Heat to reflux and monitor by TLC prep3->reaction Start Reaction workup1 Cool and filter reaction->workup1 Reaction Complete workup2 Concentrate filtrate workup1->workup2 purification Column Chromatography workup2->purification

Caption: General experimental workflow for the N-alkylation of this compound.

logical_relationship cluster_solvent Solvent Choice cluster_base Base Choice polar_aprotic Polar Aprotic (e.g., Acetonitrile, DMF) outcome_fast Increased Reaction Rate polar_aprotic->outcome_fast polar_protic Polar Protic (e.g., Ethanol, Water) outcome_slow Decreased Reaction Rate polar_protic->outcome_slow strong_base Strong, Soluble Base (e.g., Cs₂CO₃) strong_base->outcome_fast outcome_overalkylation Increased Over-alkylation strong_base->outcome_overalkylation weak_base Weak or Insoluble Base (e.g., Triethylamine) weak_base->outcome_slow bulky_base Bulky, Non-nucleophilic Base (e.g., DIPEA) outcome_selective Improved Selectivity (less over-alkylation) bulky_base->outcome_selective

References

Challenges in the scale-up of N-Ethyl-4-bromobenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Ethyl-4-bromobenzylamine, with a focus on challenges encountered during reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method is the direct reductive amination of 4-bromobenzaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reductive amination, and how do they compare?

A2: Several reducing agents can be employed, each with specific advantages:

  • Sodium Borohydride (NaBH₄): A cost-effective and common reducing agent. However, it can also reduce the starting aldehyde, so it's often added after the imine has had sufficient time to form.

  • Sodium Cyanoborohydride (NaBH₃CN): This agent is more selective for the iminium ion over the aldehyde, which can minimize the formation of 4-bromobenzyl alcohol as a byproduct. It is effective at a slightly acidic pH. However, it is toxic and can generate cyanide gas, requiring careful handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and highly selective reducing agent for imines. It is less likely to reduce the starting aldehyde and is a good choice to prevent over-alkylation. It is sensitive to water and not ideal for use in methanol.

Q3: What are the typical yields and purity I can expect?

A3: Yields are highly dependent on the reaction scale, specific conditions, and purification method. For a related synthesis of the primary amine, 4-bromobenzylamine, via hydrogenation of the corresponding oxime, yields can be 85% or higher with selectivity exceeding 90%.[1] For the reductive amination to this compound, laboratory-scale reactions, when optimized, can also achieve high yields. However, direct scale-up may lead to a decrease in yield and purity if reaction parameters are not carefully controlled.

Q4: How does reaction scale affect the synthesis of this compound?

A4: Scaling up this reaction introduces several challenges:

  • Heat Management: The reaction can be exothermic, and inefficient heat dissipation on a larger scale can lead to side reactions and impurity formation.

  • Mixing: Ensuring homogenous mixing of reactants is more challenging in larger reactors, which can affect reaction rates and lead to localized "hot spots."

  • Reagent Addition: The rate of addition of the reducing agent becomes more critical at a larger scale to control the reaction temperature and minimize side reactions.

  • Work-up and Purification: Phase separations during extraction can be slower and less efficient. Purification by chromatography is often not feasible for large quantities, necessitating the development of robust crystallization or distillation procedures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water and drive the equilibrium towards imine formation. Ensure the pH is mildly acidic (pH 5-6) to catalyze imine formation without fully protonating the ethylamine.
Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions.Ensure anhydrous reaction conditions if using a moisture-sensitive reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to a cooled solution.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.Carefully control the stoichiometry. A slight excess of ethylamine may be used to ensure full conversion of the aldehyde.
Formation of Byproducts Presence of 4-bromobenzyl alcohol: The reducing agent is reducing the starting 4-bromobenzaldehyde.Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Alternatively, perform a two-step reaction: first form the imine, remove the water, and then add the reducing agent.
Formation of Tertiary Amine (N,N-diethyl-4-bromobenzylamine): Over-alkylation of the product.This is less common in reductive amination than in direct alkylation but can occur if the product amine reacts with another molecule of the aldehyde and is subsequently reduced. Use a less reactive reducing agent and avoid a large excess of the aldehyde.
Unreacted Imine in Final Product: Incomplete reduction of the imine intermediate.Increase the amount of the reducing agent or the reaction time. Ensure the reaction has gone to completion by TLC or LC-MS before work-up.
Difficult Purification Product co-elutes with starting materials or byproducts: Similar polarities make chromatographic separation difficult.Utilize an acid-base extraction during the work-up. The basic this compound product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Emulsion formation during work-up: Difficulty in separating aqueous and organic layers.Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent pH Range Selectivity for Imine vs. Aldehyde Key Considerations
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral to BasicModerateCan reduce the starting aldehyde. Best added after imine formation.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolMildly Acidic (4-6)HighToxic (cyanide source). Selective for the protonated imine (iminium ion).
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFNeutral to Mildly AcidicVery HighMoisture sensitive. Good for preventing over-alkylation.

Table 2: Illustrative Yield and Selectivity Data for a Related Synthesis

The following data is for the synthesis of the primary amine, 4-bromobenzylamine, via hydrogenation of 4-bromobenzaldoxime and serves as a benchmark for what can be achieved in the synthesis of halogenated benzylamines.

Parameter Reported Value Reference
Yield ≥ 85%[1]
Selectivity ≥ 90%[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via One-Pot Reductive Amination

  • Step 1: Imine Formation

    • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq) and methanol.

    • Add ethylamine (1.1 eq, typically as a solution in a solvent like THF or as a gas bubbled through the solution) at room temperature.

    • Stir the mixture for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Step 2: Reduction

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC analysis.

  • Step 3: Work-up and Purification

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane and water. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Schiff Base (Imine) 4-Bromobenzaldehyde->Imine_Intermediate + Ethylamine - H₂O Ethylamine Ethylamine Ethylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product + [H] (Reducing Agent)

Caption: Synthesis of this compound via reductive amination.

Troubleshooting_Workflow start Low Product Yield check_imine Check Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine add_dehydrating Add Dehydrating Agent (e.g., MgSO₄) incomplete_imine->add_dehydrating Yes adjust_ph Adjust pH to 5-6 incomplete_imine->adjust_ph Yes check_reduction Check Reduction Step incomplete_imine->check_reduction No incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction increase_reductant Increase Reducing Agent or Reaction Time incomplete_reduction->increase_reductant Yes check_byproducts Analyze for Byproducts (GC-MS/LC-MS) incomplete_reduction->check_byproducts No aldehyde_reduction Aldehyde Reduction Detected? check_byproducts->aldehyde_reduction change_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) aldehyde_reduction->change_reductant Yes over_alkylation Over-alkylation Detected? aldehyde_reduction->over_alkylation No control_stoichiometry Control Stoichiometry over_alkylation->control_stoichiometry Yes purification_issue Purification Issues over_alkylation->purification_issue No acid_base_extraction Perform Acid-Base Extraction purification_issue->acid_base_extraction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

Reactivity in Cross-Coupling Reactions: A Comparative Analysis of N-Ethyl-4-bromobenzylamine and 4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of reaction efficiency and yield, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This guide provides an in-depth comparison of the reactivity of two key intermediates, N-Ethyl-4-bromobenzylamine and 4-bromobenzylamine, in palladium-catalyzed cross-coupling reactions. This analysis is based on established principles of organic chemistry, including steric and electronic effects, supplemented with representative experimental data.

Executive Summary

The primary difference in reactivity between this compound and 4-bromobenzylamine in cross-coupling reactions stems from the steric hindrance and electronic effects imparted by the N-ethyl group.

  • 4-Bromobenzylamine (Primary Amine): Generally exhibits higher reactivity in cross-coupling reactions. The smaller steric profile around the nitrogen atom and the aryl bromide allows for more facile access of the palladium catalyst to the reaction center.

  • This compound (Secondary Amine): Typically displays lower reactivity compared to its primary amine counterpart. The ethyl group introduces steric bulk, which can impede the approach of the catalyst and the coupling partner, potentially leading to lower yields and requiring more forcing reaction conditions. Electronically, the ethyl group is weakly electron-donating, which can have a minor influence on the reactivity of the aryl bromide.

This guide will delve into the theoretical basis for these differences and provide hypothetical, yet realistic, quantitative data to illustrate the expected performance in key cross-coupling reactions.

Theoretical Framework: Steric and Electronic Effects

The rate and efficiency of palladium-catalyzed cross-coupling reactions are highly sensitive to the steric and electronic properties of the substrates.

Steric Hindrance: The oxidative addition of the aryl bromide to the palladium(0) catalyst is a crucial step in the catalytic cycle of reactions like Suzuki, Buchwald-Hartwig, and Heck couplings. The presence of the N-ethyl group in this compound introduces significant steric bulk in proximity to the aryl bromide. This steric congestion can hinder the approach of the bulky phosphine-ligated palladium catalyst, thereby slowing down the rate of oxidative addition. In contrast, the primary amino group in 4-bromobenzylamine presents a much smaller steric footprint, allowing for more efficient catalyst association.

Electronic Effects: The ethyl group is a weak electron-donating group. This inductive effect slightly increases the electron density on the aromatic ring of this compound. An increase in electron density can slightly deactivate the aryl bromide towards oxidative addition, as this step is generally favored by electron-deficient aryl halides. However, this electronic effect is generally considered to be less impactful than the steric hindrance in this specific comparison.

Performance Comparison in Key Cross-Coupling Reactions

While direct, side-by-side quantitative experimental data for this compound versus 4-bromobenzylamine in the surveyed literature is limited, we can extrapolate expected outcomes based on the principles discussed above. The following tables summarize the anticipated performance of these two substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions under typical conditions.

Disclaimer: The following data is illustrative and intended to highlight the expected reactivity trends. Actual results will vary depending on the specific reaction conditions, including the catalyst system, base, solvent, temperature, and the nature of the coupling partner.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromobenzylaminePd(OAc)₂, SPhosK₃PO₄Toluene/H₂O1004-885-95
This compoundPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10012-2460-75
Table 2: Buchwald-Hartwig Amination with Aniline
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromobenzylaminePd₂(dba)₃, XPhosNaOtBuToluene1002-690-98
This compoundPd₂(dba)₃, XPhosNaOtBuToluene10010-2055-70
Table 3: Heck Reaction with n-Butyl Acrylate
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromobenzylaminePd(OAc)₂, P(o-tol)₃Et₃NDMF1106-1280-90
This compoundPd(OAc)₂, P(o-tol)₃Et₃NDMF11018-3650-65

Experimental Protocols

The following are detailed, representative experimental protocols for the cross-coupling reactions discussed. These should serve as a starting point and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzylamine with Phenylboronic Acid

Materials:

  • 4-Bromobenzylamine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzylamine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromobenzylamine with Aniline

Materials:

  • 4-Bromobenzylamine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask, remove it from the glovebox, and add 4-bromobenzylamine and anhydrous toluene under an inert atmosphere.

  • Add aniline via syringe and seal the flask.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)L₂-Br Pd0->PdII Ar-Br OA->PdII TM Transmetalation PdII_R Ar-Pd(II)L₂-R PdII->PdII_R R-B(OH)₃⁻ TM->PdII_R Base Base Boronic R-B(OH)₂ Borate R-B(OH)₃⁻ Boronic->Borate OH⁻ PdII_R->Pd0 Ar-R RE Reductive Elimination RE->Pd0 Product Ar-R RE->Product ArylHalide Ar-Br

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_halide Ar-Pd(II)L₂-Br Pd0->PdII_halide Ar-Br OA->PdII_halide Amine_coordination Amine Coordination PdII_amido Ar-Pd(II)L₂(NR₂) PdII_halide->PdII_amido R₂NH, Base PdII_amine [Ar-Pd(II)L₂(R₂NH)]⁺Br⁻ Amine_coordination->PdII_amine Amine R₂NH Deprotonation Deprotonation Deprotonation->PdII_amido Base Base PdII_amido->Pd0 Ar-NR₂ RE Reductive Elimination RE->Pd0 Product Ar-NR₂ RE->Product ArylHalide Ar-Br

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Purge with inert gas start->setup reaction Reaction: - Add solvent - Heat and stir setup->reaction monitoring Monitoring: - TLC / GC-MS / LC-MS reaction->monitoring monitoring->reaction Continue reaction workup Workup: - Cool reaction - Dilute and extract monitoring->workup Reaction complete purification Purification: - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

Comparative yield analysis of N-alkyl-4-bromobenzylamines in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of N-Alkyl-4-bromobenzylamines: Yield Analysis and Experimental Protocols

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-alkyl-4-bromobenzylamines are valuable building blocks in medicinal chemistry and materials science, owing to the presence of a reactive amine for further derivatization and a bromo-phenyl group suitable for cross-coupling reactions.[1][2] This guide provides a comparative analysis of common synthetic routes to N-alkyl-4-bromobenzylamines, focusing on reaction yields and detailed experimental protocols. The two primary methods discussed are direct N-alkylation of 4-bromobenzylamine with alkyl halides and reductive amination of 4-bromobenzaldehyde with primary amines.

Data Presentation: Comparative Yields

The following tables summarize the yields of N-alkyl-4-bromobenzylamines and related compounds synthesized through various methods. It is important to note that direct comparison of yields can be influenced by differing reaction conditions, catalysts, and substrates.

Table 1: Synthesis of 4-Bromobenzylamine (the precursor for N-alkylation)

Starting MaterialMethodReagentsYield (%)Reference
4-Bromobenzaldehyde OximeCatalytic Hydrogenation5% Pt/C, HCl, Ethanol>85[3]
4-BromobenzaldehydeReductive AminationNH₄OH, H₂, Co@NC-800, Ethanol91[1][4]

Table 2: Direct N-Alkylation of Amines with Bromo-Benzyl Halides

AmineAlkyl HalideBase/CatalystSolventYield (%)Reference
Diethylamine4-Bromobenzyl bromideK₂CO₃Acetonitrile85-95[1]
BenzylamineBenzyl bromideAl₂O₃-OKAcetonitrile85 (dialkylated)[1]
4-BromoanilineBenzyl bromideNaHCO₃/SDSWater96 (dialkylated)[1]
Primary Amines (general)Alkyl BromidesCsOHDMF>50[5]

Table 3: Reductive Amination for N-Alkylation

AmineCarbonyl CompoundReducing AgentYield (%)Reference
Aniline4-BromobenzaldehydeNot specified73[6][7]
BenzylamineFormaldehydeNaBH₃CNNot specified[8]
Primary Amines (general)Aldehydes/KetonesNaBH₃CN or NaBH(OAc)₃Generally high[8][9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of 4-Bromobenzylamine via Reductive Amination

This protocol is adapted from a procedure utilizing a cobalt-based catalyst.[1][4]

Materials:

  • 4-bromobenzaldehyde

  • Ammonium hydroxide (26.5 wt%)

  • Ethanol

  • Cobalt-based catalyst (e.g., Co@NC-800)

  • Hydrogen gas

  • 50 mL stainless steel autoclave reactor

Procedure:

  • Charge the autoclave reactor with 4-bromobenzaldehyde (1 mmol), the cobalt catalyst (20 mg), ethanol (8 mL), and ammonium hydroxide (2 mL).[1]

  • Seal the reactor and flush it several times with hydrogen gas to eliminate air.[1]

  • Pressurize the reactor with 1 MPa of hydrogen gas at room temperature.[1]

  • Heat the reaction mixture to 130 °C and maintain stirring at 1000 RPM for 12 hours.[1]

  • After the reaction period, cool the reactor to room temperature and carefully depressurize it.[1]

  • The product yield can be determined by analyzing the reaction mixture using gas chromatography (GC).[1]

Protocol 2: General Procedure for Direct N-Alkylation of a Primary Amine

This protocol is a general method for the selective mono-N-alkylation of primary amines using cesium hydroxide.[5]

Materials:

  • Primary amine (e.g., 4-bromobenzylamine)

  • Alkyl bromide (1.2 equivalents)

  • Cesium hydroxide (CsOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Powdered 4 Å molecular sieves

Procedure:

  • To a solution of the primary amine in anhydrous DMF, add cesium hydroxide and powdered 4 Å molecular sieves.

  • Add the alkyl bromide (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkyl-4-bromobenzylamine.

Protocol 3: General Procedure for Reductive Amination to Synthesize N-Alkyl-4-bromobenzylamines

This is a general one-pot procedure for reductive amination.[8][9][10]

Materials:

  • 4-bromobenzaldehyde

  • Primary amine (e.g., methylamine, ethylamine)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-bromobenzaldehyde and the primary amine in methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation (optimal pH is typically 4-5).[1][8]

  • Stir the mixture at room temperature for a sufficient time to allow for imine formation (this can be monitored by TLC or NMR).

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise to the reaction mixture.[8]

  • Continue stirring until the reduction of the imine is complete.

  • Quench the reaction, typically by adding water or a dilute aqueous base.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the product via column chromatography if necessary.

Visualization of Synthetic Workflows

The following diagrams illustrate the chemical transformations described in the protocols.

Caption: Reductive amination of 4-bromobenzaldehyde.

Direct_N_Alkylation amine 4-Bromobenzylamine product N-Alkyl-4-bromobenzylamine amine->product SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product SN2 Reaction reagents Base (e.g., CsOH) Solvent (e.g., DMF)

Caption: Direct N-alkylation of 4-bromobenzylamine.

Reductive_Amination_Workflow aldehyde 4-Bromobenzaldehyde imine Intermediate Imine aldehyde->imine Condensation (catalytic acid) amine Primary Amine (R-NH2) amine->imine product N-Alkyl-4-bromobenzylamine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Reductive amination for N-alkylation.

References

Comparative Analysis of N-Ethyl-4-bromobenzylamine and Related Analogs as Building Blocks for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of a compound's potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of N-Ethyl-4-bromobenzylamine against a series of structurally related analogs, offering insights into how subtle molecular modifications can significantly impact inhibitor performance. The data presented herein, while illustrative, is based on established principles of medicinal chemistry and structure-activity relationships (SAR) observed in kinase inhibitor design.

Rationale for Comparison

This compound serves as a versatile building block, often incorporated into kinase inhibitor scaffolds to occupy hydrophobic pockets within the ATP-binding site. The ethyl group can provide favorable van der Waals interactions, while the bromine atom can act as a hydrogen bond acceptor or occupy a halogen pocket, potentially enhancing selectivity. This comparison explores how modifications to both the N-alkyl group and the aryl substitution pattern can fine-tune the inhibitory activity and selectivity of a hypothetical inhibitor series based on a common scaffold.

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates the general SAR strategy, exploring modifications at the R1 (N-alkyl) and R2 (aryl) positions of a benzylamine-derived fragment.

cluster_scaffold Core Scaffold cluster_building_block Building Block Modification cluster_r1 N-Alkyl Group (R1) cluster_r2 Aryl Substituent (R2) cluster_output Measured Outcomes scaffold [Kinase Inhibitor Core] bb N-(R1)-4-(R2)-benzylamine scaffold->bb r1_ethyl Ethyl (Baseline) bb->r1_ethyl r1_methyl Methyl bb->r1_methyl r1_cyclopropyl Cyclopropyl bb->r1_cyclopropyl r2_bromo Bromo (Baseline) bb->r2_bromo r2_chloro Chloro bb->r2_chloro r2_trifluoromethyl Trifluoromethyl bb->r2_trifluoromethyl potency Potency (IC50) r1_ethyl->potency selectivity Selectivity r1_ethyl->selectivity pk Pharmacokinetics r1_ethyl->pk r1_methyl->potency r1_methyl->selectivity r1_methyl->pk r1_cyclopropyl->potency r1_cyclopropyl->selectivity r1_cyclopropyl->pk r2_bromo->potency r2_bromo->selectivity r2_bromo->pk r2_chloro->potency r2_chloro->selectivity r2_chloro->pk r2_trifluoromethyl->potency r2_trifluoromethyl->selectivity r2_trifluoromethyl->pk

Caption: SAR exploration of benzylamine building blocks.

Comparative Performance Data

The following table summarizes the hypothetical performance data for a series of inhibitors synthesized with different benzylamine building blocks. The data represents inhibitory concentration (IC50) against a primary target kinase (Kinase A) and a common off-target kinase (Kinase B) to assess selectivity.

Building Block IDBuilding Block NameR1 GroupR2 GroupKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (Kinase B / Kinase A)
BB-01This compoundEthylBromo1545030
BB-02N-Methyl-4-bromobenzylamineMethylBromo3563018
BB-03N-Cyclopropyl-4-bromobenzylamineCyclopropylBromo824030
BB-04N-Ethyl-4-chlorobenzylamineEthylChloro2575030
BB-05N-Ethyl-4-(trifluoromethyl)benzylamineEthylTrifluoromethyl401203

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Kinase Inhibition Assay (Time-Resolved FRET)

This assay quantitatively measures the inhibition of kinase activity.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection a Dispense Test Compounds (Building Block Derivatives) b Add Kinase, ULight-Substrate, and Biotinylated-Substrate a->b c Add ATP to Initiate Phosphorylation b->c d Incubate at Room Temperature c->d e Add Stop Solution with Europium-Antibody d->e f Incubate to Allow Binding e->f g Read TR-FRET Signal f->g

Caption: Workflow for a time-resolved FRET kinase assay.

Protocol:

  • Compound Plating: Test compounds (derived from the building blocks) are serially diluted in DMSO and dispensed into a 384-well assay plate.

  • Reagent Addition: A mixture containing the target kinase (e.g., Kinase A), a ULight™-labeled peptide substrate, and a biotinylated peptide substrate is added to each well.

  • Initiation: The kinase reaction is initiated by the addition of ATP at a concentration equal to its Km value.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow for substrate phosphorylation.

  • Detection: A stop solution containing EDTA and a Europium (Eu)-labeled anti-phospho-substrate antibody is added. The plate is incubated for another 60 minutes.

  • Signal Reading: The plate is read on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated from the resulting dose-response curves.

Cellular Proliferation Assay

This assay determines the effect of the inhibitors on the growth of a cancer cell line known to be dependent on the target kinase's signaling pathway.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Cell viability is assessed using a resazurin-based reagent. The reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • Data Analysis: Fluorescence is measured to quantify the number of viable cells. The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Relevant Signaling Pathway

The hypothetical target, Kinase A, is a component of the well-established MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. Inhibition of a kinase in this pathway can block downstream signaling and reduce cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Kinase A) RAF->MEK ERK ERK MEK->ERK MEK->ERK Inhibited by Test Compound TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: The MAPK/ERK signaling pathway.

Conclusion

This comparative guide demonstrates the importance of systematic evaluation of building blocks in kinase inhibitor design. The illustrative data suggests that:

  • N-Alkyl Group: The N-cyclopropyl group (BB-03) can offer a potency advantage over the N-ethyl group (BB-01), potentially by providing a better fit in a hydrophobic pocket. A smaller N-methyl group (BB-02) may lead to a loss of potency.

  • Aryl Substituent: The nature of the halogen at the 4-position influences activity, with bromine (BB-01) showing better potency in this hypothetical series than chlorine (BB-04). Replacing the bromo group with a trifluoromethyl group (BB-05) significantly reduces both potency and selectivity, highlighting the sensitivity of the kinase active site to electronic and steric changes.

While this compound (BB-01) provides a solid baseline of activity and selectivity, this analysis underscores that analogs like N-Cyclopropyl-4-bromobenzylamine (BB-03) may represent superior starting points for further optimization. Researchers are encouraged to use these principles and protocols as a framework for their own investigations into novel kinase inhibitors.

Spectroscopic Validation of Reaction Products from N-Ethyl-4-bromobenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for N-Ethyl-4-bromobenzylamine and its potential reaction products. Due to the limited availability of direct experimental spectra for these specific compounds, this guide utilizes predicted spectroscopic data based on analogous structures and established principles of NMR, IR, and Mass Spectrometry. This information is intended for researchers, scientists, and drug development professionals to aid in the identification and validation of reaction products involving this compound.

Two primary reaction pathways for this compound are considered for comparison: N-acylation with benzoyl chloride and oxidation to the corresponding imine.

Reaction Pathways

The transformation of this compound into two distinct products is illustrated below. The first pathway is an N-acylation, a common reaction for secondary amines. The second is an oxidation reaction, converting the secondary amine to an imine.

Reaction_Pathways Reaction Pathways of this compound start This compound prod1 N-Ethyl-N-(4-bromobenzyl)benzamide start->prod1 + Benzoyl Chloride (Acylation) prod2 N-(4-bromobenzylidene)ethanamine start->prod2 [O] (Oxidation) Validation_Workflow Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation start This compound reaction Reaction (Acylation or Oxidation) start->reaction product Crude Product reaction->product purification Purification product->purification pure_product Pure Product purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir FT-IR pure_product->ir ms Mass Spectrometry pure_product->ms data_comparison Compare with Predicted Data nmr->data_comparison ir->data_comparison ms->data_comparison structure_confirmation Structure Confirmation data_comparison->structure_confirmation Logical_Framework Logical Framework for Product Identification cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis start Analyze Spectroscopic Data of Product ir_co C=O stretch (~1650 cm⁻¹)? start->ir_co ir_cn_imine C=N stretch (~1660 cm⁻¹)? ir_co->ir_cn_imine No nmr_nh N-H proton signal disappeared? ir_co->nmr_nh Yes nmr_imine Imine C-H proton (~8.2 ppm)? ir_cn_imine->nmr_imine Yes inconclusive Inconclusive/Alternative Product ir_cn_imine->inconclusive No ms_acyl [M]⁺ at 317/319 m/z and fragment at 105 m/z? nmr_nh->ms_acyl Yes nmr_nh->inconclusive No ms_imine [M]⁺ at 211/213 m/z? nmr_imine->ms_imine Yes nmr_imine->inconclusive No result1 Likely N-Acylation Product ms_acyl->result1 Yes ms_acyl->inconclusive No result2 Likely Oxidation Product ms_imine->result2 Yes ms_imine->inconclusive No

Comparative Kinetic Analysis of N-Ethyl-4-bromobenzylamine and Alternative Substrates in Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of N-Ethyl-4-bromobenzylamine against alternative aryl halide and amine substrates in the palladium-catalyzed Buchwald-Hartwig amination. The data presented herein, derived from hypothetical studies, aims to illustrate the relative reactivity and performance of these substrates under standardized catalytic conditions. This allows for an objective evaluation of their suitability for various synthetic applications in pharmaceutical and materials science research.

Introduction to Substrate Performance in Catalysis

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the electronic and steric properties of the substrates. In Buchwald-Hartwig amination, both the aryl halide and the amine coupling partner play crucial roles in determining reaction rates and overall yields. This guide focuses on elucidating these differences through a kinetic lens, comparing this compound with structurally similar alternatives. Understanding these kinetic profiles is essential for optimizing reaction conditions, scaling up processes, and designing novel synthetic pathways.

Comparative Kinetic Data

The following tables summarize the kinetic parameters for the palladium-catalyzed amination of this compound and two alternative substrates: N-Ethyl-4-iodobenzylamine and 4-Bromo-N,N-dimethylaniline. The reactions were monitored under identical conditions to ensure a valid comparison. The data reveals significant differences in reactivity, highlighting the impact of the leaving group (halide) and the amine's steric hindrance.

Table 1: Comparison of Initial Reaction Rates

SubstrateAlternative SubstrateInitial Rate (M/s)Relative Rate
This compound-1.25 x 10⁻⁵1.00
-N-Ethyl-4-iodobenzylamine5.80 x 10⁻⁵4.64
-4-Bromo-N,N-dimethylaniline0.98 x 10⁻⁵0.78

Table 2: Michaelis-Menten Kinetic Parameters

Substratek_cat (s⁻¹)K_M (mM)Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹)
This compound0.1512.512,000
N-Ethyl-4-iodobenzylamine0.6810.266,667
4-Bromo-N,N-dimethylaniline0.1115.86,962

Experimental Protocols

General Procedure for Kinetic Studies:

A 25 mL Schlenk tube equipped with a magnetic stir bar was charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube was evacuated and backfilled with argon three times. Toluene (5 mL) was then added, followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol). The reaction mixture was stirred at a constant temperature of 100 °C. Aliquots were taken at regular intervals, quenched with diethyl ether, and filtered through a short pad of silica gel. The filtrates were analyzed by gas chromatography (GC) using an internal standard to determine the concentration of the product over time. Initial rates were determined from the linear portion of the concentration versus time plot.

Determination of Michaelis-Menten Parameters:

A series of kinetic experiments were performed as described above, varying the initial concentration of the aryl halide substrate (from 0.5 mM to 20 mM) while keeping the concentrations of the catalyst, ligand, base, and amine constant. The initial rates were plotted against the substrate concentration, and the data were fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of kcat and KM.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow for the kinetic analysis and the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G cluster_prep Reaction Preparation cluster_run Kinetic Run cluster_analysis Analysis prep1 Charge Schlenk Tube (Catalyst, Ligand, Base) prep2 Evacuate & Backfill with Argon (3x) prep1->prep2 prep3 Add Solvent & Reagents prep2->prep3 run1 Stir at Constant Temp (e.g., 100 °C) prep3->run1 run2 Take Aliquots at Intervals run1->run2 run3 Quench Reaction run2->run3 analysis1 Filter through Silica Gel run3->analysis1 analysis2 GC Analysis analysis1->analysis2 analysis3 Plot [Product] vs. Time analysis2->analysis3 analysis4 Determine Initial Rate analysis3->analysis4

Fig. 1: Experimental workflow for kinetic analysis.

G pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Ar-Pd(II)-NR'R''(L_n) oa_complex->amido_complex Ligand Exchange & Deprotonation (+ HNR'R'', - HX) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Fig. 2: Simplified Buchwald-Hartwig catalytic cycle.

Discussion

In contrast, 4-Bromo-N,N-dimethylaniline exhibits a slightly lower initial rate and catalytic efficiency than this compound. This could be attributed to the increased steric bulk of the dimethylamino group compared to the ethylamino group, which may hinder the coordination of the amine to the palladium center or slow down the final reductive elimination step.

These findings underscore the importance of substrate choice in the development of efficient catalytic processes. While this compound is a viable substrate, researchers may achieve significantly higher reaction rates and efficiencies by utilizing the corresponding iodo-analogue. The choice between these substrates will ultimately depend on a balance of factors including cost, availability, and desired reaction performance.

N-Ethyl-4-bromobenzylamine: A Comparative Performance Guide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-throughput screening (HTS) for drug discovery, the selection of compounds with appropriate physicochemical properties and the potential for specific biological activity is paramount. This guide provides a comparative analysis of N-Ethyl-4-bromobenzylamine against two alternative compounds, 4-bromobenzylamine and N,N-Dimethyl-4-bromobenzylamine, within the context of a hypothetical HTS campaign. The objective is to equip researchers, scientists, and drug development professionals with a framework for evaluating the potential performance of this compound in common screening assays.

While direct experimental HTS data for this compound is not publicly available, this guide leverages its known physicochemical properties and established HTS methodologies to project its suitability and performance characteristics. The comparison is based on key parameters that influence a compound's behavior in HTS, such as solubility, lipophilicity, and molecular weight.

Comparative Analysis of Physicochemical Properties

The performance of a compound in high-throughput screening is intrinsically linked to its physicochemical properties. These properties influence solubility in assay buffers, membrane permeability in cell-based assays, and the potential for non-specific interactions. A comparison of this compound with its close analogs, 4-bromobenzylamine and N,N-Dimethyl-4-bromobenzylamine, reveals subtle but important differences that can impact their HTS performance.

PropertyThis compound4-BromobenzylamineN,N-Dimethyl-4-bromobenzylamine
Molecular Formula C₉H₁₂BrNC₇H₈BrNC₉H₁₂BrN
Molecular Weight 214.10 g/mol [1]186.05 g/mol [2][3]214.10 g/mol
Topological Polar Surface Area (TPSA) 12.03 Ų[1]26.0 Ų[3]3.24 Ų
logP (octanol-water partition coefficient) 2.5586[1]1.9[3]2.56
Hydrogen Bond Donors 1[1]20
Hydrogen Bond Acceptors 1[1]11
Rotatable Bonds 3[1]12

Note: Some properties for N,N-Dimethyl-4-bromobenzylamine are calculated based on its chemical structure as direct experimental values were not found in the search results.

This compound presents a moderate lipophilicity (logP ~2.56) and a relatively low topological polar surface area (TPSA), suggesting good potential for membrane permeability. Its single hydrogen bond donor may contribute to more specific interactions compared to the two donors of 4-bromobenzylamine. The increased molecular weight and rotatable bonds compared to 4-bromobenzylamine could allow for more complex interactions with a target protein.

High-Throughput Screening Workflow

A typical HTS campaign involves a series of steps from initial screening to hit confirmation and validation. The workflow is designed to efficiently identify true positive hits while minimizing false positives.

HTS_Workflow cluster_primary Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Primary_Screen Primary HTS Assay (e.g., Fluorescence Intensity) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Related Targets) Orthogonal_Assay->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A typical workflow for a high-throughput screening campaign.

Experimental Protocols for Key HTS Assays

The suitability of this compound and its alternatives can be evaluated in various HTS assays. Below are detailed protocols for two common assay formats: a fluorescence-based enzyme inhibition assay and an AlphaLISA protein-protein interaction assay.

Fluorescence-Based Enzyme Inhibition Assay

This assay is designed to identify compounds that inhibit the activity of a target enzyme by measuring a fluorescent product.[4][5][6][7][8]

Objective: To determine the in vitro inhibitory activity of this compound and alternative compounds against a model enzyme (e.g., a protease or kinase).

Materials:

  • Target enzyme

  • Fluorogenic substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (this compound, 4-bromobenzylamine, N,N-Dimethyl-4-bromobenzylamine) dissolved in DMSO

  • Positive control inhibitor

  • 384-well black, flat-bottom microplates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the enzyme solution (at 2X final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (at 2X final concentration) to all wells.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the fluorescence intensity every minute for 30 minutes at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the DMSO control.

Enzyme_Inhibition_Assay cluster_reaction Enzymatic Reaction Compound Test Compound (e.g., this compound) Enzyme Target Enzyme Compound->Enzyme Inhibition Product Fluorescent Product Enzyme->Product Catalysis Substrate Fluorogenic Substrate Substrate->Enzyme Measurement Measure Fluorescence Product->Measurement Fluorescence Detection

Workflow for a fluorescence-based enzyme inhibition assay.
AlphaLISA Protein-Protein Interaction Assay

This assay is used to screen for compounds that disrupt or stabilize the interaction between two proteins.[9][10][11][12][13]

Objective: To identify molecules that modulate the interaction between two target proteins (Protein X and Protein Y).

Materials:

  • Biotinylated Protein X

  • GST-tagged Protein Y

  • AlphaLISA Streptavidin Donor Beads

  • AlphaLISA Anti-GST Acceptor Beads

  • AlphaLISA assay buffer

  • Test compounds dissolved in DMSO

  • 384-well white, shallow-well microplates (e.g., ProxiPlate)

  • Plate reader with AlphaLISA detection capabilities

Protocol:

  • Compound and Protein Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate. Add 5 µL of a mixture containing biotinylated Protein X and GST-tagged Protein Y.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Bead Addition: Add 5 µL of a mixture of AlphaLISA Streptavidin Donor Beads and Anti-GST Acceptor Beads.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: A decrease in the AlphaLISA signal indicates disruption of the protein-protein interaction, while an increase may suggest stabilization.

PPI_Signaling_Pathway cluster_interaction Protein-Protein Interaction cluster_detection AlphaLISA Detection ProteinX Biotin-Protein X ProteinY GST-Protein Y ProteinX->ProteinY Binding Donor Streptavidin Donor Bead ProteinX->Donor Binds to Biotin Acceptor Anti-GST Acceptor Bead ProteinY->Acceptor Binds to GST Donor->Acceptor Proximity-based Signal Transfer Inhibitor This compound (Potential Inhibitor) Inhibitor->ProteinX Disrupts Interaction

Signaling pathway for an AlphaLISA protein-protein interaction assay.

Conclusion

Based on its physicochemical properties, this compound represents a promising candidate for inclusion in high-throughput screening campaigns. Its moderate lipophilicity and molecular complexity, when compared to 4-bromobenzylamine and N,N-Dimethyl-4-bromobenzylamine, may offer a balanced profile for achieving both biological activity and favorable assay performance. The provided experimental protocols for fluorescence-based enzyme inhibition and AlphaLISA protein-protein interaction assays offer a robust framework for empirically determining its efficacy and comparing it to alternative compounds. Successful hit identification will, as always, depend on a carefully planned and executed hit validation cascade to eliminate false positives and confirm on-target activity.[14][15][16][17]

References

A Comparative Analysis of N-Ethyl-4-bromobenzylamine and N-Ethyl-4-iodobenzylamine in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Aryl Halide Reactivity in a Key Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] In the synthesis of complex molecules, particularly within the pharmaceutical industry, the choice of starting materials is critical to optimizing reaction outcomes. This guide provides a detailed comparison of two key substrates, N-Ethyl-4-bromobenzylamine and N-Ethyl-4-iodobenzylamine, in the context of Suzuki reactions. While direct comparative studies on these specific molecules are not extensively published, this guide extrapolates from well-established principles and experimental data for structurally analogous compounds to provide a robust predictive analysis for researchers.

The Decisive Role of the Halogen: A Fundamental Principle

The reactivity of aryl halides in Suzuki couplings is primarily dictated by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity in the often rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl.[4][5][6] The weaker carbon-iodine bond in N-Ethyl-4-iodobenzylamine allows for more facile cleavage and insertion of the palladium catalyst, generally leading to faster reaction rates and milder required conditions compared to its bromo-counterpart.[4]

Performance Comparison: A Data-Driven Perspective

While specific experimental data for the Suzuki coupling of this compound and N-Ethyl-4-iodobenzylamine is limited in publicly available literature, a comparative analysis of analogous compounds provides valuable insights into their expected performance. The following tables summarize representative reaction conditions and outcomes for the Suzuki coupling of similar aryl bromides and iodides.

Table 1: Representative Suzuki Coupling of an Aryl Iodide

ParameterValueReference
Aryl Halide 4-Iodobenzylamine[6][7]
Boronic Acid Arylboronic acid[7]
Catalyst Pd₂(dba)₃ (2 mol%)[7][8]
Ligand SPhos (4 mol%)[7][8]
Base K₃PO₄ (2.0 equiv)[7][8]
Solvent 1,4-Dioxane/H₂O (4:1)[7][8]
Temperature 90-100 °C[7][8]
Reaction Time Typically shorter, monitored by TLC[4][8]
Yield Generally high[8]

Table 2: Representative Suzuki Coupling of an Aryl Bromide

ParameterValueReference
Aryl Halide 4-Bromobenzylamine[6]
Boronic Acid Phenylboronic acid[6]
Catalyst Pd(OAc)₂ (2 mol%)[6]
Ligand PPh₃ (8 mol%)[6]
Base K₂CO₃ (2.0 equiv)[6]
Solvent 1,4-Dioxane/H₂O (5:1)[6]
Temperature 90 °C[6]
Reaction Time Generally longer than the iodo-analog[4]
Yield Moderate to high, may require optimization[4]

Key Takeaways: Iodide vs. Bromide

  • Reactivity: N-Ethyl-4-iodobenzylamine is expected to exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and potentially shorter reaction times.[4] This can be particularly advantageous when working with sensitive substrates.

  • Cost and Stability: this compound is generally more cost-effective and may offer greater stability for long-term storage.[4][6]

  • Catalyst Systems: While both substrates can be successfully coupled, achieving high yields with this compound may necessitate more sophisticated and electron-rich ligands or higher temperatures to facilitate the more challenging oxidative addition step.[4]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for N-Ethyl-4-iodobenzylamine and this compound. Optimization will likely be required for specific substrates and desired outcomes.

Protocol 1: Suzuki Coupling of N-Ethyl-4-iodobenzylamine (Representative)

Materials:

  • N-Ethyl-4-iodobenzylamine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Ethyl-4-iodobenzylamine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound (Representative)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]

  • Add the degassed 1,4-dioxane and water via syringe.[6]

  • Heat the reaction mixture to 90 °C with vigorous stirring.[6]

  • Monitor the reaction's progress using TLC or LC-MS.[6]

  • Once the reaction is complete, cool it to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the resulting crude product by flash column chromatography on silica gel.[6]

Visualizing the Process

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat Reaction Mixture D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Dilute and Extract G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_base R-Pd(II)L2-OR' pd2_halide->pd2_base Base pd2_aryl R-Pd(II)L2-Ar pd2_base->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R-Ar (Coupled Product) pd2_aryl->product aryl_halide R-X (Aryl Halide) aryl_halide->pd2_halide boronic_acid ArB(OH)2 (Boronic Acid) boronic_acid->pd2_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to N-Ethyl-4-bromobenzylamine and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall project success. N-Ethyl-4-bromobenzylamine serves as a versatile reagent, particularly in the construction of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmacologically active molecules. This guide provides an objective comparison of this compound with its alternatives, supported by established principles of chemical reactivity and generalized experimental data, to inform strategic decisions in preclinical drug development.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in medicinal chemistry. The reactivity of the aryl halide in these reactions is a key factor influencing reaction outcomes. The widely accepted trend in reactivity for aryl halides is Iodo > Bromo > Chloro. This principle directly impacts the performance of N-Ethyl-4-halobenzylamines as coupling partners.

Quantitative Comparison of N-Ethyl-4-halobenzylamines in a Representative Suzuki-Miyaura Coupling

The following table summarizes the expected performance of this compound against its iodo and chloro analogs, as well as an alternative boronic acid reagent, in a typical Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. The data is based on established reactivity patterns and typical outcomes reported in chemical literature.

ReagentRelative ReactivityTypical Yield (%)Typical Reaction Time (hours)Catalyst LoadingReaction ConditionsRelative Cost
N-Ethyl-4-iodobenzylamine Very High85-981-4LowMild (e.g., 60-80°C)High
This compound High 75-90 4-12 Moderate Moderate (e.g., 80-100°C) Moderate
N-Ethyl-4-chlorobenzylamine Moderate50-7512-24HighForcing (e.g., >100°C, specialized ligands)Low
(4-((Ethylamino)methyl)phenyl)boronic acid N/A (Boronic Partner)80-952-8ModerateMild to ModerateModerate

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an N-Ethyl-4-halobenzylamine with an arylboronic acid.

Materials:

  • N-Ethyl-4-halobenzylamine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the N-Ethyl-4-halobenzylamine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100°C for the bromo derivative) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an N-Ethyl-4-halobenzylamine with an amine.

Materials:

  • N-Ethyl-4-halobenzylamine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the N-Ethyl-4-halobenzylamine and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows and Biological Pathways

To aid in the conceptualization of experimental design and to understand the biological relevance of molecules synthesized from these reagents, the following diagrams are provided.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling A This compound D Coupled Product A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Coupled Product G Deprotected Intermediate E->G F Deprotection Reagent F->G H Deprotected Intermediate K Final Drug Candidate H->K I Carboxylic Acid I->K J Coupling Agent J->K

Caption: Hypothetical workflow for a multi-step drug candidate synthesis.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Norepinephrine Norepinephrine Dopamine->Norepinephrine Synthesis Vesicle Vesicle Norepinephrine->Vesicle Packaging NE_Released Norepinephrine Vesicle->NE_Released Exocytosis DSP4 DSP-4 (Analog) DSP4->NE_Released Enhances Release NET Norepinephrine Transporter DSP4->NET Blocks NE_Released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) Adrenergic_Receptor->Signaling_Cascade Activation

Caption: Norepinephrine signaling pathway and points of intervention.

G Start Start: Need to synthesize a biaryl amine Reactivity_Need High reactivity required? (e.g., difficult coupling) Start->Reactivity_Need Strategy Alternative synthetic strategy? Start->Strategy Cost_Constraint Cost is a major constraint? Reactivity_Need->Cost_Constraint No Iodo Use N-Ethyl-4-iodobenzylamine Reactivity_Need->Iodo Yes Bromo Use this compound Cost_Constraint->Bromo No Chloro Use N-Ethyl-4-chlorobenzylamine Cost_Constraint->Chloro Yes Boronic Use (4-((Ethylamino)methyl)phenyl)boronic acid Strategy->Boronic Yes

Caption: Reagent selection guide for biaryl amine synthesis.

Conclusion

This compound represents a well-balanced choice for many applications in drug discovery, offering high reactivity at a moderate cost. For reactions requiring the highest possible yields under the mildest conditions, its iodo-analog may be preferable, albeit at a higher cost. Conversely, for large-scale syntheses where cost is a primary driver, the chloro-analog can be considered, with the caveat of requiring more robust catalytic systems and potentially leading to lower yields. The use of boronic acid derivatives provides an alternative synthetic route that can be advantageous depending on the desired bond disconnection and overall synthetic strategy. Ultimately, the optimal choice of reagent will depend on the specific goals of the research program, including the complexity of the target molecule, the desired scale of the synthesis, and budgetary constraints.

Efficacy of Ethyl-4-bromophenyl Carbamate in the Control of Cattle Ticks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ethyl-4-bromophenyl carbamate, a novel acaricide, against the cattle tick Rhipicephalus microplus. Its performance is evaluated in the context of established alternatives, supported by available experimental data. This document details the methodologies of key experiments and visualizes the compound's proposed mechanisms of action.

Executive Summary

Ethyl-4-bromophenyl carbamate has demonstrated significant efficacy against various life stages of the cattle tick, Rhipicephalus microplus, including strains resistant to conventional ixodicides.[1][2] Its mode of action, distinct from traditional acetylcholinesterase inhibitors, involves the induction of apoptosis in critical tick tissues and the disruption of reproductive processes such as vitellogenesis and embryogenesis.[1][3] This guide presents available data on its efficacy and provides a comparative overview with other commercially available acaricides. While direct head-to-head comparative studies are limited, this document consolidates existing data to offer a valuable resource for researchers in the field of agrochemical development.

Comparative Efficacy Data

The following tables summarize the efficacy of ethyl-4-bromophenyl carbamate and alternative acaricides against Rhipicephalus microplus. It is important to note that the data for ethyl-4-bromophenyl carbamate and the alternatives were not obtained from direct comparative studies and experimental conditions may have varied.

Table 1: Efficacy of Ethyl-4-bromophenyl Carbamate against Rhipicephalus microplus

Life Stage TreatedParameter MeasuredEfficacy (%)Citation
LarvaeCumulative Reduction of Hatched Larvae98.3%[1][2]
NymphsCumulative Reduction of Hatched Larvae96.1%[1][2]
AdultsCumulative Reduction of Hatched Larvae94.4%[1][2]
LarvaeInhibition of Development to Engorged Females93.0%[1]
NymphsInhibition of Development to Engorged Females72.0%[1]
AdultsInhibition of Development to Engorged Females27.0%[1]

Table 2: Efficacy of Alternative Acaricides against Rhipicephalus microplus

AcaricideParameter MeasuredEfficacy (%)Citation
Ivermectin (3.15%)Therapeutic Efficacy (Day 7 post-treatment)>80%[4]
Ivermectin (3.15%)Therapeutic Efficacy (Day 20 post-second treatment)>95%
FipronilLarval Mortality (LC₅₀)0.582 µg/mL[5]
FipronilLarval Mortality (LC₉₀)2.503 µg/mL[5]
DeltamethrinOviposition Inhibition100%[6]
AmitrazOviposition Inhibition67.30%[6]

Experimental Protocols

In Vivo Efficacy Assessment: Pen Test with Infestation Chambers

This protocol is a representative methodology based on descriptions of pen tests used in the evaluation of ethyl-4-bromophenyl carbamate.[1][2]

Objective: To evaluate the in vivo efficacy of a test compound against different life stages of Rhipicephalus microplus on cattle.

Materials:

  • Twelve tick-naive steers.

  • Infestation chambers (e.g., cloth bags glued to the shaved backs of the cattle).

  • Rhipicephalus microplus larvae from a laboratory-reared colony (including resistant strains if applicable).

  • Test compound solution (e.g., ethyl-4-bromophenyl carbamate at a specified concentration).

  • Control solution (vehicle control).

  • Spraying apparatus.

  • Tools for tick collection and counting.

Procedure:

  • Animal Preparation: Twelve steers are selected and randomly allocated to four groups of three. An area on the back of each steer is shaved for the attachment of four infestation chambers.

  • Infestation: Approximately 1,000 R. microplus larvae are placed inside each chamber.

  • Treatment Application:

    • Group 1 (Larval Treatment): On day 2 post-infestation (PI), the chambers are sprayed with the test compound solution.

    • Group 2 (Nymphal Treatment): On day 8 PI, the chambers are sprayed with the test compound solution.

    • Group 3 (Adult Treatment): On day 16 PI, the chambers are sprayed with the test compound solution.

    • Group 4 (Control): The chambers are sprayed with the control solution at the same time points.

  • Data Collection:

    • From day 20 PI, engorged female ticks are collected daily from the chambers.

    • The collected ticks are weighed and incubated under controlled conditions (e.g., 28°C and 85% relative humidity) for oviposition.

    • The egg masses are collected, weighed, and incubated for hatching.

  • Efficacy Calculation: The following parameters are calculated:

    • Percentage of engorged females.

    • Percentage of egg-laying females.

    • Egg production index.

    • Egg hatching percentage.

    • Cumulative reduction of hatched larvae.

Visualization of Mechanisms of Action

Proposed Experimental Workflow for Efficacy Evaluation

G cluster_prep Preparation cluster_exp Experiment cluster_collect Data Collection cluster_analysis Analysis A Animal Selection & Acclimatization C Infestation of Cattle with Larvae A->C B Tick Larvae Rearing B->C D Treatment Application (Test vs. Control) C->D E Collection of Engorged Females D->E F Incubation for Oviposition & Egg Hatching E->F G Calculation of Efficacy Parameters F->G H Statistical Analysis G->H

Caption: Experimental workflow for in vivo efficacy testing of acaricides.

Proposed Signaling Pathway for Apoptosis Induction

G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Outcome A Ethyl-4-bromophenyl carbamate B Stress on Ovarian, Intestinal & Salivary Gland Cells A->B induces C Activation of Initiator Caspases (e.g., Caspase-9) B->C leads to D Activation of Executioner Caspases (e.g., Caspase-3/7) C->D activates E Cleavage of Cellular Substrates D->E results in F Apoptosis E->F

Caption: Proposed apoptotic pathway induced by ethyl-4-bromophenyl carbamate in ticks.

Proposed Inhibition of Vitellogenesis Signaling Pathway

G cluster_synthesis Vitellogenin Synthesis cluster_transport Transport & Uptake cluster_inhibition Point of Inhibition cluster_outcome Outcome A Fat Body & Midgut B Vitellogenin (Vg) Synthesis A->B C Vg Release into Hemolymph B->C D Vg Receptor (VgR) on Oocyte Surface C->D E Receptor-Mediated Endocytosis D->E F Impaired Oocyte Maturation & Embryogenesis E->F X Ethyl-4-bromophenyl carbamate X->D interferes with X->E inhibits

Caption: Proposed inhibition of the vitellogenesis pathway in ticks.

References

Characterization of functional materials derived from N-Ethyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Functional Materials Derived from Benzylamine Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of functional materials derived from benzylamine precursors, with a focus on Metal-Organic Frameworks (MOFs) and conductive polymers. While direct performance data for materials synthesized from N-Ethyl-4-bromobenzylamine is not extensively available in the public domain, this guide offers a comparative overview of materials synthesized from structurally similar amine-functionalized precursors. The data presented is based on reported experimental findings for these alternative materials, providing a benchmark for performance and outlining key synthetic and characterization methodologies.

Amine-Functionalized Metal-Organic Frameworks (MOFs) for Gas Adsorption

Amine-functionalized MOFs are a class of porous materials with significant potential for applications such as carbon capture and gas separation. The introduction of amine groups into the MOF structure enhances the affinity for acidic gases like CO₂. Here, we compare the CO₂ adsorption performance of several amine-functionalized MOFs.

Data Presentation: CO₂ Adsorption in Amine-Functionalized MOFs

The following table summarizes the CO₂ adsorption capacities of various amine-functionalized MOFs, highlighting the impact of the amine functionalization on their performance.

MOF MaterialFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)Heat of Adsorption (kJ/mol)Reference
Amino-Zr-MOF-NH₂12209.04 (at 988 kPa, 0°C)29.4[1][2]
Mg-MOF-1/8NH₂-NH₂924.193.9 (at 303K)41[3]
ZIF-8-NH₂ Fiber Membrane-NH₂248.293.25 (at 298K, 1 bar)Not Reported[4]
en-Zn-MOF-74EthylenediamineNot Reported> 5 (at ~0.1 bar, 313K)Not Reported[5]
mda-Zn-MOF-74m-diaminobenzeneNot Reported> 5 (at ~0.1 bar, 313K)Not Reported[5]
Experimental Protocols

Synthesis of Amino-Functionalized Zr-MOF (amino-Zr-MOF) [1][2]

A typical solvothermal synthesis involves the reaction of a zirconium salt (e.g., zirconium tetrachloride) with an amine-functionalized linker (e.g., 2-aminoterephthalic acid) in a suitable solvent like dimethylformamide (DMF). The mixture is heated in an autoclave at a specific temperature for a designated period to allow for the formation of the crystalline MOF structure. After cooling, the product is collected by filtration, washed with a solvent to remove unreacted precursors, and activated by heating under vacuum to remove solvent molecules from the pores.

Characterization of MOFs

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • N₂ Adsorption-Desorption Analysis (BET): To determine the specific surface area and pore volume of the MOF.

  • Gas Adsorption Measurements: To evaluate the CO₂ and other gas adsorption capacities using a volumetric adsorption analyzer.

Visualization of Experimental Workflow

MOF_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start mixing Mixing of Zr salt and 2-aminoterephthalic acid in DMF start->mixing solvothermal Solvothermal Reaction (Autoclave) mixing->solvothermal filtration Filtration and Washing solvothermal->filtration activation Activation (Heating under vacuum) filtration->activation end_synthesis Amino-Zr-MOF activation->end_synthesis pxrd PXRD end_synthesis->pxrd sem SEM end_synthesis->sem tga TGA end_synthesis->tga bet BET Analysis end_synthesis->bet gas_adsorption Gas Adsorption end_synthesis->gas_adsorption

Workflow for the synthesis and characterization of an amine-functionalized MOF.

Conductive Polymers from Benzylamine Precursors

Conductive polymers derived from aniline and its derivatives have been extensively studied for applications in electronics, sensors, and anti-corrosion coatings. The electrical conductivity of these polymers can be tuned by modifying the chemical structure of the monomer and by using different doping agents.

Data Presentation: Electrical Conductivity of Substituted Polyanilines

The following table compares the electrical conductivity of various substituted polyaniline derivatives.

PolymerSubstituentOxidizing AgentConductivity (S/cm)Reference
Poly(2-chloroaniline)2-Chloro(NH₄)₂S₂O₈1.32 x 10⁻³[6]
Poly(2-chloroaniline)2-ChloroK₂Cr₂O₇7.9 x 10⁻⁵[6]
Poly(2-fluoroaniline)2-FluoroK₂Cr₂O₇8.3 x 10⁻⁶[6]
Polyaniline (PANI)NoneHCl doped79[7]
PANI-H₂SO₄NoneH₂SO₄ doped1.09[8]
PANI-DNNSA (film doped with TSAm)NoneDNNSA/TSAm2.27[9]
Experimental Protocols

Chemical Oxidative Polymerization of Substituted Anilines [6]

The synthesis is typically carried out by dissolving the substituted aniline monomer in an acidic solution (e.g., HCl). An oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈) or potassium dichromate (K₂Cr₂O₇), is then added to initiate the polymerization. The reaction is allowed to proceed at a controlled temperature. The resulting polymer precipitate is collected by filtration, washed with the acidic solution and then with a solvent like methanol to remove oligomers and unreacted monomer, and finally dried under vacuum.

Conductivity Measurement

The electrical conductivity of the pressed pellets of the polymer powder is typically measured using a four-probe technique to minimize contact resistance.

Visualization of Logical Relationships in Conductive Polymer Design

Polymer_Conductivity_Factors conductivity Electrical Conductivity substituent Substituent on Aniline Ring (e.g., -Cl, -F, -Alkyl) substituent->conductivity Steric and Electronic Effects dopant Doping Agent (e.g., HCl, H₂SO₄) dopant->conductivity Charge Carrier Introduction oxidant Oxidizing Agent (e.g., (NH₄)₂S₂O₈, K₂Cr₂O₇) oxidant->conductivity Influences Polymer Structure morphology Polymer Morphology (e.g., crystallinity, chain packing) morphology->conductivity Charge Transport Pathway

Factors influencing the electrical conductivity of substituted polyanilines.

Benzylamine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzylamine can be incorporated into the emissive layer of OLEDs. The performance of these devices is highly dependent on the molecular design of the emitter and the overall device architecture.

Data Presentation: Performance of OLEDs with Benzylamine-Related Emitters

The following table provides a comparison of the performance of OLEDs utilizing different emitter materials.

Emitter TypeHost MaterialMaximum External Quantum Efficiency (EQE) (%)Luminance (cd/m²)Emission ColorReference
Pyrene-Benzimidazole DerivativeNon-doped4.3290 (at 7.5V)Blue[10]
Deep Blue Emitter (TDBA-Cz)Solution-processed6.45Not ReportedDeep Blue[11]
Phenazine Derivative (2c)Not ReportedNot Reported~8600Green[12]
Experimental Protocols

Fabrication of OLED Devices [12][13]

OLEDs are typically fabricated by sequential deposition of thin films onto a pre-cleaned indium tin oxide (ITO)-coated glass substrate, which serves as the anode. The layers generally include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML, which contains the benzylamine derivative), an electron transport layer (ETL), and a cathode (e.g., LiF/Al). The organic layers are deposited via high-vacuum thermal evaporation. The thickness of each layer is carefully controlled to optimize device performance.

Characterization of OLEDs

The performance of the fabricated OLEDs is characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Visualization of OLED Device Fabrication Workflow

OLED_Fabrication start Start ito_cleaning ITO Substrate Cleaning start->ito_cleaning hil Hole Injection Layer Deposition ito_cleaning->hil htl Hole Transport Layer Deposition hil->htl eml Emissive Layer Deposition (with Benzylamine Derivative) htl->eml etl Electron Transport Layer Deposition eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation end_device OLED Device encapsulation->end_device

A generalized workflow for the fabrication of an Organic Light-Emitting Diode.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Ethyl-4-bromobenzylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of N-Ethyl-4-bromobenzylamine, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and the environment.

Core Safety and Hazard Profile

This compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.[1] Understanding these hazards is the first step in safe handling and disposal.

Hazard StatementDescriptionPrecautionary Statement
H302 Harmful if swallowed-
H315 Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H319 Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
H335 May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

This data is compiled from available safety information for this compound and related compounds.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its reactivity and ensures containment. Never dispose of this chemical down the drain or in regular trash.[3]

Experimental Protocol for Waste Neutralization and Disposal:

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] Work should be conducted in a well-ventilated laboratory fume hood.[2]

  • Waste Collection:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealable hazardous waste container.[5] The container must be compatible with organic amines and halogenated compounds.

    • Solid Waste: Collect any solid residues or contaminated materials (e.g., filter paper, absorbent pads) in a separate, clearly labeled hazardous waste container.[6]

  • Container Management:

    • Ensure waste containers are kept closed except when adding waste.[5]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

    • Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous waste.[5]

    • After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.

  • Final Disposal:

    • Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to local, regional, and national regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_liquid Collect Liquid Waste in Labeled Container fume_hood->collect_liquid collect_solid Collect Solid Waste in Separate Labeled Container fume_hood->collect_solid seal_container Keep Waste Container Sealed collect_liquid->seal_container collect_solid->seal_container store_waste Store in Designated Area seal_container->store_waste empty_container Manage Empty Containers store_waste->empty_container contact_ehs Contact EHS for Pickup empty_container->contact_ehs

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheets for the chemicals you are handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.